Naquotinib

Catalog No.
S005810
CAS No.
1448232-80-1
M.F
C30H42N8O3
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naquotinib

CAS Number

1448232-80-1

Product Name

Naquotinib

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N

SMILES

Array

Synonyms

(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C

Naquotinib has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations, among others.
Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
NAQUOTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations
See also: Naquotinib Mesylate (active moiety of).

Naquotinib pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Nilotinib

The table below summarizes the fundamental pharmacokinetic characteristics of nilotinib established in clinical studies [1] [2] [3].

Parameter Value / Description
Absorption (Tmax) Approximately 3 hours post-dose [1] [2]
Elimination Half-life (T½) Approximately 17 hours [1] (also reported as 15 hours [3])
Primary Metabolic Enzymes Hepatic Cytochrome P450 CYP3A4 [2]
Food Effect (High-fat meal) Increases bioavailability (AUC) by up to 82% [2]
Route of Elimination Primarily via feces [2]
Protein Binding Not fully quantified in sources
Volume of Distribution Not fully quantified in sources

Metabolism and Elimination Pathways

Nilotinib undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation via the CYP3A4 enzyme [1] [2]. As a result, its exposure is highly susceptible to interactions with other drugs that induce or inhibit this pathway.

  • CYP3A4 Inhibitors (e.g., Ketoconazole): Significantly increase nilotinib plasma concentration [2].
  • CYP3A4 Inducers (e.g., Rifampicin): Significantly decrease nilotinib plasma concentration [2].

Furthermore, nilotinib itself acts as a competitive inhibitor of several enzymes [2], which can affect the pharmacokinetics of co-administered drugs. The following diagram illustrates its key metabolic and inhibitory interactions:

nilotinib_metabolism Nilotinib Nilotinib CYP3A4 CYP3A4 Nilotinib->CYP3A4  Metabolized By Inhibits Inhibits Nilotinib->Inhibits Metabolites Metabolites CYP3A4->Metabolites  Primary Pathway CYP3A4/5\nCYP2C8\nCYP2C9\nCYP2D6\nUGT1A1 CYP3A4/5 CYP2C8 CYP2C9 CYP2D6 UGT1A1 Inhibits->CYP3A4/5\nCYP2C8\nCYP2C9\nCYP2D6\nUGT1A1  Inhibits

Nilotinib's metabolic pathway and enzyme inhibition profile.

Key Drug-Drug and Food-Drug Interactions

The table below details critical interactions that necessitate dosage adjustments or avoidance [2] [4] [3].

Interacting Agent / Condition Effect on Nilotinib Exposure Clinical Recommendation
Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Significantly Increased Avoid co-administration. If necessary, reduce nilotinib dose [4].
Strong CYP3A4 Inducers (e.g., Rifampicin) Significantly Decreased Avoid co-administration. Use alternatives [2].
Grapefruit / Grapefruit Juice Increased Avoid (inhibits CYP3A4) [3].
St. John's Wort Decreased Avoid (induces CYP3A4) [3].
High-Fat Meal Increased (AUC ↑ 82%) Administer on an empty stomach (at least 1 hr before, 2 hrs after food) [4] [3].
Drugs that prolong QT interval Additive risk of QT prolongation Avoid concurrent use due to increased risk of sudden death [4].

Experimental Protocols for Key Assays

Here are the methodologies used in cited research to investigate nilotinib's pharmacokinetics and metabolic effects.

Oral Glucose Tolerance Test (OGTT) for Metabolic Effects

This protocol was used to investigate nilotinib's impact on glucose metabolism [5].

  • Patient Preparation: Patients without pre-existing diabetes were tested after an overnight fast.
  • Procedure: Baseline blood samples were taken, followed by administration of a 75g glucose load. Blood samples were then collected at fasting, 1-hour, and 2-hour time points.
  • Measured Analytes: Plasma glucose, insulin, C-peptide, and incretins (GLP-1, GIP).
  • Data Analysis: Insulin sensitivity and β-cell function were calculated using established models (HOMA2-IR, HOMA2-%S, ISI0,120, HOMA2-%B). The study concluded that nilotinib induces global insulin resistance and compensatory hyperinsulinemia [5].
In Vitro Kinase Assay for Target Specificity

A high-throughput screen identified nilotinib as a potent and selective p38β inhibitor [6].

  • Compound Library: 1,443 FDA-approved drugs were screened.
  • Assay Method: An in vitro kinase assay measured the inhibition of phosphorylated p38β.
  • Key Metric: The Half-Maximal Inhibitory Concentration (IC50) was determined for nilotinib against all four p38 kinase isoforms (α, β, γ, δ).
  • Finding: Nilotinib demonstrated high potency for p38β (IC50 = 0.014 µM) with ~25-fold selectivity over p38α [6].
Trough Concentration (Ctrough) Monitoring
  • Procedure: Blood samples are collected immediately before the next scheduled dose to measure the plasma concentration at steady state (trough level).
  • Application: Used to correlate drug exposure with efficacy and safety outcomes, such as the positive correlation between nilotinib Ctrough and the occurrence of all-grade total bilirubin elevations [5] [2].

Relationship Between Exposure and Response

Understanding the PK/PD relationships of nilotinib is crucial for its safe and effective use.

  • Efficacy: No significant correlation was found between nilotinib exposure (at standard doses of 300-400 mg twice daily) and the rate of Major Molecular Response (MMR) at 12 months, likely due to the narrow dose range investigated [2].
  • Safety:
    • A positive correlation exists between steady-state trough concentrations (Ctrough) and the occurrence of all-grade total bilirubin elevations [2].
    • A correlation has been observed between nilotinib exposure and an increase in the QTc interval (Fridericia correction), underlining the need for ECG monitoring [2].

Conclusion for Drug Development

Nilotinib presents a predictable pharmacokinetic profile but is marked by significant food effects and a high potential for drug-drug interactions mediated by CYP3A4. Its off-target inhibitory activity on other kinases (like p38β) and metabolic enzymes explains both its expanding investigational applications and some of its adverse effect profile, including metabolic syndrome and QTc prolongation.

References

Preclinical Profile of Naquotinib in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Preclinical Findings
Drug Class Third-generation, irreversible EGFR TKI [1] [2]
Primary Target Mutant EGFR (sensitizing mutations & T790M) [3] [4]
Key Mechanism Covalently binds to C797 residue in the EGFR ATP-binding pocket [1]
Efficacy vs. T790M Potent activity against EGFR with L858R/T790M and exon 19 del/T790M mutations [3]
Comparison to Osimertinib More potent than osimertinib for L858R+T790M; comparable for exon 19 del/T790M [3]
Activity in Exon 20 Ins Showed efficacy and a wide therapeutic window in EGFR exon 20 insertion mutants [3]
Acquired Resistance Identified mechanisms: MET amplification, NRAS amplification [4]
Overcoming Resistance NRAS-amplified resistant cells responded to Naquotinib + MEK inhibitor combination [4]

Detailed Experimental Findings & Methodologies

The following section expands on the key findings and the experimental approaches used in these preclinical studies.

Pharmacological & Structural Characterization
  • Study Aim: To evaluate the efficacy of this compound against a panel of clinically relevant EGFR mutations, including exon 20 insertion mutations [3].
  • Key Methods: In vitro cell-based assays and structural modeling of EGFR mutants [3].
  • Key Findings:
    • This compound's efficacy in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M was comparable to osimertinib [3].
    • It was more potent than osimertinib specifically against the L858R+T790M double mutation [3].
    • The drug and its analogues showed activity against certain EGFR exon 20 insertion mutations, a known resistant variant, with a wide therapeutic window [3].
    • Structural modeling provided insights into the mechanism of activation and sensitivity of different exon 20 insertion mutants [3].
Acquired Resistance Mechanisms
  • Study Aim: To investigate the mechanisms of acquired resistance to this compound and explore strategies to overcome it [4].
  • Key Methods: Establishment of multiple This compound-resistant cell lines from various parental lines (TKI-naïve, gefitinib-resistant, afatinib-resistant). Analysis involved RNA kinome sequencing, qPCR, FISH, and immunoblotting [4].
  • Key Findings:
    • No universal gene alteration was found across all resistant lines, indicating heterogeneity in resistance [4].
    • NRAS amplification was identified as one key resistance mechanism in a line derived from gefitinib-resistant cells [4].
    • MET amplification was also identified in resistant cells [5].
    • The combination of This compound with a MEK inhibitor (e.g., selumetinib, trametinib) showed a potent inhibitory effect on resistant cells with NRAS amplification. This combination was also effective in an osimertinib-resistant model [4].

The relationship between these core resistance mechanisms and the proposed combination therapy can be visualized as follows:

G This compound This compound Resistance Resistance This compound->Resistance NRAS_Amp NRAS Amplification Resistance->NRAS_Amp MET_Amp MET Amplification Resistance->MET_Amp MEK_Inhibitor MEK Inhibitor NRAS_Amp->MEK_Inhibitor Combination_Therapy Effective Combination Therapy MEK_Inhibitor->Combination_Therapy

Identified resistance mechanisms to this compound and a proposed strategy to overcome NRAS-driven resistance.

Implications for Research and Development

The preclinical data suggests that this compound was a potent third-generation EGFR TKI with a unique profile compared to osimertinib, particularly against specific mutations. The research into its resistance mechanisms provides valuable insights that are applicable beyond this specific compound:

  • Understanding Class-Wide Resistance: Studies on NRAS and MET amplification as resistance mechanisms to this compound contribute to the broader understanding of how tumors evade third-generation EGFR inhibitors [5] [4].
  • Rational Combination Therapies: The demonstration that a MEK inhibitor combination can overcome NRAS-mediated resistance offers a viable therapeutic strategy that could be tested in other contexts of EGFR TKI resistance [4].

References

Naquotinib BTK inhibition diffuse large B-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitors in DLBCL: From Established to Emerging

The table below summarizes key BTK inhibitors, highlighting that none of the profiled compounds are named "Naquotinib."

Inhibitor Name Type Relevance to DLBCL Key Characteristics & Notes
Ibrutinib Covalent (1st gen) Approved for other B-cell malignancies; activity in ABC-DLBCL subsets [1]. First-in-class; associated with off-target effects (e.g., on EGFR, ITK) [2].
Acalabrutinib Covalent (2nd gen) Approved for other B-cell malignancies [1]. More selective than ibrutinib; improved safety profile [1].
Zanubrutinib Covalent (2nd gen) Approved for other B-cell malignancies [1]. Designed for high selectivity; decreased off-target effects [1].
TL-895 Covalent (2nd gen) Preclinical efficacy in in vivo DLBCL models (including ABC and GCB subtypes) [2]. Highly selective; potent anti-tumor activity in a subset of PDX models [2].
Pirtobrutinib Non-covalent (3rd gen) Active in R/R CLL and MCL [1]. Reversible binding; active against C481-mutant BTK [1].
Nemtabrutinib Non-covalent (3rd gen) Under investigation in B-cell malignancies [3]. Reversible inhibitor; shows broader kinome activity, including MAPK pathway [3].

Experimental Protocols in BTK Inhibitor Profiling

The following methodologies, derived from studies on characterized BTK inhibitors, provide a framework for profiling a new compound's activity.

Biochemical Profiling for Potency and Selectivity
  • BTK Kinase Assay: Inhibitor potency (IC50) is typically measured using full-length recombinant BTK enzyme. The assay uses an ATP concentration at the KM level and a peptide substrate. The conversion of substrate to product is measured via a mobility shift assay (e.g., Caliper LabChip system) after a 90-minute incubation, from which IC50 curves are generated [2].
  • Selectivity Profiling: To assess off-target effects, inhibitors are screened against large kinase panels (e.g., 270 kinases). The percentage of remaining kinase activity is measured at a fixed concentration of the inhibitor (e.g., 1 µM). IC50 values are then determined for kinases showing high sensitivity (<20% residual activity) [2] [3].
Cellular and Functional Assays
  • Cell Viability Assays: A panel of DLBCL cell lines (including ABC and GCB subtypes) and other B-cell malignancy lines are treated with a serial dilution of the inhibitor for 72 hours. Cell viability is quantified by measuring intracellular ATP levels using luminescence-based assays (e.g., CellTiter-Glo or ATPlite) [2] [3].
  • Mechanism of Action (MoA) Validation:
    • BTK Phosphorylation: Cells like Ramos Burkitt's lymphoma are pre-treated with the inhibitor and then stimulated to activate the BCR (e.g., with anti-human IgM). Phosphorylation of BTK (at Y223 or Y551) is analyzed from cell lysates using capillary-based Western systems like the ProteinSimple Wes [2].
    • Pathway Analysis: Western immunoblotting is used to monitor the downstream effects of BTK inhibition on key signaling pathways, such as the suppression of phosphorylated AKT and ERK1/2 [4].

BTK Signaling and Inhibitor Profiling Workflow

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the experimental workflow for profiling a BTK inhibitor.

G BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCγ2 PLCγ2 BTK->PLCγ2 NF_κB NF-κB PLCγ2->NF_κB Activates Survival B-Cell Survival & Proliferation NF_κB->Survival Biochem 1. Biochemical Profiling • Kinase Assay (IC50) • Selectivity Panel Cellular 2. Cellular Assays • Viability (IC50) • Phospho-BTK Western Biochem->Cellular InVivo 3. In Vivo Models • DLBCL PDX Models Cellular->InVivo Inhibitor BTK Inhibitor Inhibitor->BTK Blocks

BCR signaling pathway and key profiling stages for BTK inhibitors.

Guidance for Your Research on "this compound"

Given the absence of data on "this compound," you may find these steps helpful:

  • Verify the Compound Name: The name "this compound" is not present in the current scientific literature I accessed. It is possible the name is experimental, outdated, or spelled differently. Cross-referencing with pharmaceutical company pipelines or patent databases may be necessary.
  • Focus on Established Models: The experimental protocols and efficacy data from other BTK inhibitors provide a strong foundation. Evaluating any new compound against the same benchmarks (e.g., in ABC-DLBCL cell lines or PDX models) would allow for direct comparison with the field [2].
  • Explore Broader Kinase Activity: As seen with nemtabrutinib, profiling a compound across a wide kinome can reveal unexpected activities and potential new applications, especially in cancers driven by alternative pathways like MAPK [3].

References

Naquotinib irreversible covalent inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Naquotinib (ASP8273) is an orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor with potential antineoplastic activity [1] [2] [3]. Its core mechanism involves covalently binding to the kinase domain of mutant EGFR, leading to prolonged inhibition [3].

  • Molecular Formula: C30H42N8O3 [1] [4]
  • Molecular Weight: 562.71 g/mol [1] [4]
  • CAS Number: 1448232-80-1 [1] [4] [3]

The diagram below illustrates the primary mechanism of action of this compound and a key resistance pathway.

G This compound This compound Mutant_EGFR Mutant_EGFR This compound->Mutant_EGFR  Irreversible Inhibition Signaling Downstream Signaling (ERK, Akt) Mutant_EGFR->Signaling  Activates WT_EGFR WT_EGFR WT_EGFR->Signaling  Spares Wild-Type CellGrowth Tumor Cell Growth Signaling->CellGrowth NRAS_AMP NRAS Amplification MEK MEK NRAS_AMP->MEK ERK ERK MEK->ERK ERK->CellGrowth  Bypass Pathway

This compound mechanism and NRAS-mediated resistance.

Biological Activity and Key Data

In Vitro Efficacy

This compound potently inhibits the growth of NSCLC cell lines harboring various EGFR mutations [1] [3].

Cell Line EGFR Mutation(s) IC50 (nM)
PC-9 (del ex19) [1] Exon 19 deletion 8-33
HCC827 (del ex19) [1] Exon 19 deletion 8-33
NCI-H1975 [1] L858R/T790M 8-33
PC-9ER [1] Exon 19 del/T790M 8-33
NCI-H1650 [1] Exon 19 deletion 70
A431 [1] [3] Wild-Type >1000

This compound selectively inhibits phosphorylation of EGFR and its downstream signaling pathways (ERK and Akt) starting at 10 nM in mutant EGFR-driven cells like HCC827 and NCI-H1975, but requires much higher concentrations (1000 nM) in wild-type EGFR models like A431 [1] [3].

In Vivo Efficacy

In mouse xenograft models, oral administration of this compound induces dose-dependent tumor regression [1] [3].

Model EGFR Mutation(s) Key In Vivo Finding
NCI-H1975 [1] [3] L858R/T790M Complete tumor regression after 14-day treatment; 50% of mice maintained complete regression for >85 days post-treatment.
HCC827 [1] [3] Exon 19 deletion Tumor regression at 10, 30, and 100 mg/kg without affecting body weight.
PC-9 [1] [3] Exon 19 deletion Tumor regression.
A431 [3] Wild-Type No significant tumor growth inhibition at 10 and 30 mg/kg.

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay) [5]

This protocol measures the concentration at which this compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells onto 96-well plates at a density of 2,000–3,000 cells per well.
  • Drug Exposure: Continuously expose cells to a dilution series of this compound for 96 hours.
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. Metabolically active cells convert MTT to purple formazan crystals.
  • Analysis: Dissolve crystals and measure absorbance. The IC50 value is calculated from the dose-response curve.
Immunoblotting (Western Blot) for Target Engagement [5]

This protocol confirms inhibition of EGFR signaling pathways.

  • Cell Lysis: Harvest and lyse cells in RIPA buffer (containing 1% Triton X-100, 0.1% SDS, protease, and phosphatase inhibitors).
  • Electrophoresis: Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer: Transfer proteins from the gel to a membrane.
  • Antibody Incubation:
    • Incubate membrane with primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt).
    • Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
  • Detection: Use enhanced chemiluminescence (ECL) reagents and imaging to detect specific protein bands.

Research Implications and Resistance Mechanisms

This compound demonstrates activity against AXL overexpression, a potential bypass resistance mechanism to other EGFR-TKIs [2]. Unlike erlotinib and osimertinib, this compound directly inhibited AXL phosphorylation and showed antitumor activity in AXL-overexpressing models [2].

Research into resistance mechanisms revealed that NRAS amplification can drive resistance to this compound [5]. The combination of a MEK inhibitor (e.g., selumetinib, trametinib) with this compound produced a highly beneficial effect in these resistant models, and was also effective against some osimertinib-resistant cells [5]. The following workflow outlines the strategy to overcome this resistance.

G Start Acquired Resistance to This compound NRAS NRAS Amplification (Identified via qPCR, FISH) Start->NRAS MEKi MEK Inhibitor NRAS->MEKi Combo Combination Therapy This compound + MEK Inhibitor MEKi->Combo Outcome Inhibited Growth of Resistant Cells Combo->Outcome

Experimental strategy to overcome NRAS-mediated resistance.

For Further Information

While the search results did not yield a dedicated whitepaper, the most current and detailed experimental data can be found in the peer-reviewed research article [2] and the study on resistance mechanisms [5]. Additional technical specifications are available from chemical suppliers [1] [4] [3].

References

Naquotinib clinical trial phase 1 results

Author: Smolecule Technical Support Team. Date: February 2026

Phase 1 Clinical Trial Data Summary

Table 1: Study Design and Patient Demographics [1]

Aspect Details
ClinicalTrials.gov Identifier NCT02113813
Study Design Multicohort, phase I dose escalation
Patient Population NSCLC with disease progression after prior EGFR TKI therapy
Cohorts Dose escalation (n=36), response-expansion (n=36), RP2D (n=19), food-effect (n=19)
Doses Tested 25 mg to 500 mg, once daily
Primary Endpoints Safety and tolerability
Secondary Endpoints Determine Recommended Phase 2 Dose (RP2D), pharmacokinetic profile, preliminary antitumor activity

Table 2: Key Efficacy Results [1]

Outcome Measure Result in EGFR T790M+ Patients (n=88)
Objective Response Rate (ORR) 30.7% (27/88 patients)
95% Confidence Interval for ORR 19.5% - 44.5%
Median Progression-Free Survival (mPFS) 6.8 months
95% Confidence Interval for mPFS 5.5 - 10.1 months

Table 3: Safety and Tolerability Profile [1]

Category Findings
Most Common Treatment-Emergent Adverse Events (AEs) Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia
Recommended Phase 2 Dose (RP2D) 300 mg, once daily

Experimental Protocol and Methodology

The Phase I, dose-escalation study was designed to evaluate the safety, tolerability, and pharmacokinetics of oral ASP8273 in patients with EGFR-mutant non-small cell lung cancer (NSCLC) [1].

  • Patient Population: The trial enrolled 110 adults with histologically confirmed, locally advanced or metastatic NSCLC who had progressed after prior EGFR tyrosine kinase inhibitor (TKI) therapy. Most patients were required to have tumors with the acquired EGFR T790M mutation, except for the initial dose-escalation cohort [1].
  • Dosing and Administration: ASP8273 was administered orally once daily. The study featured a dose-escalation phase (25-500 mg) to determine the maximum tolerated dose and the recommended phase 2 dose (RP2D). This was followed by expansion cohorts where patients received the RP2D of 300 mg [1].
  • Pharmacokinetic Analysis: Plasma concentrations of ASP8273 were measured to analyze its pharmacokinetic profile, including how the body absorbs, distributes, metabolizes, and excretes the drug [1].
  • Biomarker Analysis (Exploratory Endpoint): The study investigated the use of circulating free DNA (cfDNA) from blood samples as a biomarker. Researchers monitored the levels of EGFR activating mutations and the T790M mutation in cfDNA throughout the treatment cycle [1].

Mechanisms of Action and Resistance

Naquotinib was developed as a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary mechanism is the irreversible inhibition of mutant EGFR, including both the original activating mutations (like exon 19 deletions) and the acquired T790M resistance mutation, while sparing the wild-type EGFR to reduce side effects [2] [1].

Research into resistance mechanisms has revealed that, similar to other EGFR TKIs, tumors can develop resistance to this compound. One identified pathway involves the activation of alternative signaling cascades that bypass the inhibited EGFR. The following diagram illustrates the key signaling pathway targeted by this compound and a major identified resistance mechanism.

G EGFR_mutant Mutant EGFR (L858R, Ex19del, T790M) Downstream_1 RAS (Activated) EGFR_mutant->Downstream_1 Activates This compound This compound This compound->EGFR_mutant Inhibits Downstream_2 RAF Downstream_1->Downstream_2 Activates Downstream_3 MEK Downstream_2->Downstream_3 Activates Downstream_4 ERK Downstream_3->Downstream_4 Activates Cell_growth Cancer Cell Proliferation & Survival Downstream_4->Cell_growth Promotes NRAS_amp NRAS Amplification (Resistance Mechanism) NRAS_amp->Downstream_1 Bypasses EGFR Constitutively Activates MEK_inhibitor MEK Inhibitor (Experimental Combo) MEK_inhibitor->Downstream_3 Inhibits

Diagram 1: this compound inhibits mutant EGFR signaling, but NRAS amplification can reactivate the pathway, a resistance potentially overcome by adding a MEK inhibitor [3].

Preclinical studies established that NRAS or MET amplification can serve as an acquired resistance mechanism to this compound [3]. The diagram shows how NRAS amplification reactivates the downstream MAPK signaling pathway (RAF-MEK-ERK), bypassing the blocked EGFR. This finding suggests a potential combination strategy: using a MEK inhibitor alongside this compound to overcome this specific form of resistance [3].

Research Context and Status

  • Discontinued Development: Despite promising phase 1 and 2 results, the clinical development of this compound was discontinued, and the drug was never approved for commercial use [4].
  • Later-Stage Trial: A subsequent Phase 3 clinical trial (NCT02588261) was initiated but ultimately terminated, likely due to the overall discontinuation of the development program [4].
  • Formulation Study: A later Phase 1 study (NCT03082300) compared the bioequivalence of tablet versus capsule formulations of ASP8273 in patients with NSCLC. This study was also terminated, consistent with the drug's discontinued status [5].

The data from the this compound phase 1 trial contributed to the broader understanding of third-generation EGFR inhibitors. While this compound itself did not reach the market, its research helped illuminate resistance mechanisms that remain relevant for other drugs in this class, such as Osimertinib [2] [3].

References

Clinical Development Termination and Preclinical Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available information on Naquotinib's clinical termination and the resistance mechanisms identified in preclinical studies.

Aspect Details
Developer Astellas Pharma Inc. (Japan) [1] [2]
SOLAR Trial Outcome Clinical development discontinued in May 2017 [2].
Stated Reasons for Termination "General efficacy and high incidence of adverse reactions" in the SOLAR trial [2]. A meta-analysis noted worse survival outcomes and higher incidence of grade 3-5 adverse events (AEs) for this compound compared to first-generation TKIs [3].
Key Preclinical Resistance Mechanisms MET amplification and NRAS amplification identified as acquired resistance mechanisms in established cell lines [1].
Proposed Preclinical Strategy Combination therapy of MEK inhibitors with this compound showed a highly beneficial effect in resistant cells with NRAS amplification [1].

Summary of Key Preclinical Experiments

The methodology from the key study investigating resistance to this compound is summarized below [1].

Experimental Component Detailed Methodology

| Cell Lines Establishment | Multiple this compound-resistant cell lines were established from:

  • EGFR-TKI-naïve cells (PC-9, HCC827)
  • Gefitinib-resistant cells harboring EGFR T790M (RPC-9)
  • Afatinib-resistant cells harboring EGFR T790M (PC-9/BRc1) | | Culture & Reagents | Cells were cultured in RPMI-1640 medium with 10% fetal bovine serum. This compound was provided by Astellas; other inhibitors (e.g., Gefitinib, Trametinib) were purchased from Selleck Chemicals. | | Growth Inhibition Assay | Measured using a modified MTT assay. Cells were plated on 96-well plates and continuously exposed to the drug for 96 hours to assess viability. | | Immunoblotting & RTK Array | Cells were lysed and proteins were separated by SDS-PAGE. Specific proteins (e.g., p-ERK, ERK, MET) were detected using antibodies. A Phospho-Receptor Tyrosine Kinase (RTK) Array Kit was used to analyze RTK activation. | | Gene Alteration Analysis | - qPCR: Used to determine MET and NRAS copy number gains.
  • Targeted RNA Sequencing: Performed using a SureSelect RNA Human Kinome Kit targeting 612 genes.
  • Direct Sequencing: Used to analyze EGFR and NRAS exons for mutations. | | RAS Activation Assay | Measured using the Ras-binding domain of Raf-1 to pull down active RAS (GTP-bound). Serum-starved cells were treated with this compound, and active RAS levels were analyzed. |

Signaling Pathway in this compound Resistance

The diagram below illustrates the key resistance mechanism and proposed combination therapy strategy identified in preclinical studies.

This model illustrates how NRAS or MET amplification reactivates the proliferation pathway despite EGFR inhibition, and how adding a MEK inhibitor can block this resistance.

Interpretation of Available Evidence

The search results indicate that while this compound's clinical development was halted due to efficacy and safety concerns in the SOLAR trial, preclinical research provided valuable insights. The discovery of NRAS/MET amplification-mediated resistance and the potential of MEK inhibitor combinations to overcome this resistance contributed to the understanding of third-generation EGFR-TKI resistance mechanisms [1]. These findings highlight the importance of developing strategies to target bypass signaling pathways in oncology drug development.

References

Quantitative Metabolic Stability Data of Naquotinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro pharmacokinetic parameters for Naquotinib, as established in human liver microsome (HLM) models.

Parameter Value Experimental Conditions
In vitro Half-life (t₁/₂) 67.96 min HLM incubation (1.0 mg/mL), NADPH (1.0 mM), pH 7.4, 37°C [1]
Intrinsic Clearance (CLᵢₙₜ) 2.12 mL/min/kg Calculated from in vitro t₁/₂ using the "well-stirred" liver model [1]
Metabolic Stability Classification Moderate Extraction Ratio Compared to other Tyrosine Kinase Inhibitors (TKIs); suggests moderate excretion rate, potentially lower risk of accumulation [1]

For context, the intrinsic clearance and half-life of this compound place it in a more favorable metabolic stability profile compared to some other TKIs, such as Dacomitinib, which has a much longer half-life (157.5 min) and lower clearance, indicating a risk of bioaccumulation [2].

Detailed Experimental Protocol for Metabolic Stability Assessment

The primary data on this compound's metabolic stability was generated using a validated LC-MS/MS method. The following workflow outlines the key experimental procedures [1] [3]:

G A 1. Incubation Setup B 2. Reaction Quenching A->B Sub_A HLMs (1.0 mg/mL) This compound (30 µM) NADPH (1.0 mM) Phosphate Buffer (50 mM, pH 7.4) MgCl₂ (3.3 mM) 37°C, 2 hours A->Sub_A C 3. Sample Preparation B->C Sub_B Ice-cold Acetonitrile B->Sub_B D 4. LC-MS/MS Analysis C->D Sub_C Centrifugation Supernatant Collection Evaporation to Dryness Reconstitution in Mobile Phase C->Sub_C E 5. Data Calculation D->E Sub_D C18 Column Isocratic Mobile Phase: 45% ACN, 55% 10mM NH4COOH (pH 4.2) MRM Detection: m/z 563→463 & 563→323 D->Sub_D Sub_E In vitro t₁/₂ = ln(2) / k Intrinsic Clearance (CLᵢₙₜ) = (0.693 / t₁/₂) * (Incubation Volume / Microsomal Protein) E->Sub_E

Experimental workflow for assessing this compound metabolic stability in HLMs.

Analytical Method Validation

The LC-MS/MS method used to generate the stability data was rigorously validated to ensure reliability for quantitative analysis [1]:

  • Linearity: The assay was linear over a range of 5 to 500 ng/mL (r² ≥ 0.9999).
  • Sensitivity: The limit of detection (LOD) and lower limit of quantification (LLOQ) were 0.78 ng/mL and 2.36 ng/mL, respectively.
  • Precision and Accuracy: Intra-day and inter-day precision (RSD%) ranged from 0.99% to 2.58%, while accuracy was between -6.36% and 1.88%.

Metabolic Pathways and Bioactivation of this compound

Beyond intrinsic clearance, understanding the specific metabolic pathways is critical for a comprehensive safety assessment. Studies have identified that this compound undergoes Phase I metabolism, leading to both detoxification and the formation of reactive intermediates [3].

G This compound This compound M1 N-Demethylation This compound->M1 M2 Oxidation This compound->M2 M3 Hydroxylation This compound->M3 M4 Reduction This compound->M4 RI1 Iminium Ion M1->RI1 RI2 Aldehyde Intermediate 1 M2->RI2 RI3 Aldehyde Intermediate 2 M3->RI3 Trapped Trapped Adducts (Captured with KCN or Methoxyamine for LC-MS/MS identification) RI1->Trapped RI2->Trapped RI3->Trapped

Identified Phase I metabolic pathways and bioactivation of this compound.

The formation of reactive metabolites is a proposed mechanism for the observed clinical toxicities, such as severe hyponatremia and diarrhea, which contributed to the discontinuation of its clinical development [3] [4].

Interpretation and Research Implications

For drug development professionals, these findings on this compound offer several key insights:

  • Moderate Extraction Ratio: The moderate metabolic stability and clearance profile suggested a lower risk of drug accumulation compared to other TKIs like Dacomitinib, which is slowly cleared [1] [2].
  • Safety Considerations: The identification of reactive metabolites (iminium ions and aldehydes) provides a rationale for the drug's toxicity. This underscores the importance of conducting thorough metabolite screening in early-stage development to de-risk candidate molecules [3].
  • Structural Alerts: The cyclic tertiary amine rings (piperazine, pyrazine) and the acryloylpyrrolidine group in this compound's structure are potential bioactivation sites. Future drug design efforts could focus on mitigating these structural alerts to improve the safety profile of new derivatives [3].

Important Note on Clinical Status and Data Context

It is crucial to note that the development of this compound was terminated at the Phase 3 clinical trial stage (the SOLAR trial) due to efficacy and safety concerns, including a high incidence of grade 3 hyponatremia and diarrhea [4]. Consequently, the data presented here is primarily pre-clinical (in vitro), and its main value lies in informing basic research and the design of future drug candidates.

References

Available Data on Naquotinib Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information I found regarding Naquotinib's activity:

Context of Information Relevant Mutation(s) Reported Finding Source / Model
General efficacy EGFR "sensitive" mutations (Del19, L858R) and T790M This compound is a third-generation EGFR-TKI that selectively and irreversibly inhibits common EGFR mutations and the resistant T790M mutation. [1] Scientific review
Acquired resistance MET amplification A this compound-resistant cell line (PC-9/NaqR2) was found to have developed MET amplification, indicating a bypass resistance mechanism. [1] In vitro cell line (PC-9)

Experimental Models for Profiling EGFR Inhibitors

Although specific protocols for this compound were not detailed, the methodologies from the search results are highly standardized for evaluating EGFR-TKIs. The workflow below outlines the common experimental approach for determining IC50 values and resistance mechanisms:

Experimental workflow for profiling EGFR-TKIs like this compound.

The key experimental steps involve:

  • Cell Models: Studies typically use two types of cell lines [2] [1]:
    • Ba/F3 cells: An interleukin-3-dependent murine pro-B cell line engineered to exogenously express the human EGFR mutation of interest. This system allows for a clean, direct comparison of different mutations' effects on drug sensitivity.
    • Human NSCLC cell lines: Models like PC-9 cells (harboring EGFR exon 19 deletion) provide a more physiologically relevant human cancer background.
  • Viability Assays (IC50 Determination): The MTS assay is a common colorimetric method for measuring cell proliferation and viability. Cells are treated with a range of drug concentrations, and the IC50 (half-maximal inhibitory concentration) is calculated from the resulting dose-response curve [2].
  • Mechanistic Confirmation: Immunoblotting (Western blotting) is used to confirm that the drug's effect is mediated through the intended pathway by analyzing the phosphorylation levels of EGFR and its key downstream signals (like AKT and ERK) [2].
  • Resistance Studies: To model acquired resistance, parental cells are exposed to increasing concentrations of the TKI over months. Resistant clones are then isolated and analyzed for mechanisms such as secondary mutations (e.g., C797S) or gene amplification (e.g., MET) [1] [3].

References

LC-MS/MS Method for Naquotinib Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed to target EGFR-activating mutations (L858R) and the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). Preclinical studies have demonstrated that this compound may be more effective than osimertinib against the EGFR L858R plus T790M mutation and exhibits activity against models with AXL overexpression, another potential resistance mechanism to earlier generation EGFR-TKIs [1]. The development of a robust, sensitive, and accurate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound is crucial for supporting its development, enabling applications in metabolic stability assessment, pharmacokinetic studies, and future therapeutic drug monitoring (TDM) [2] [3]. The method described herein is the first published LC-MS/MS assay for this compound quantification [2].

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (purity ≥ 99.12%)
  • Internal Standard (IS): Foretinib (FTB, purity ≥ 99.81%)
  • Solvents: HPLC-grade acetonitrile (ACN), water
  • Chemicals: Formic acid, ammonium formate
  • Biological Matrix: Human Liver Microsomes (HLMs) or specific buffer for calibration standards
  • Equipment: RRLC (Rapid Resolution Liquid Chromatography) system coupled to a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source [2] [3].
Sample Preparation Procedure

The sample preparation employs a simple protein precipitation technique [3].

  • Spiking: Dilute the this compound working solution with a specific HLM matrix (40.00 μL in 1 mL of phosphate buffer, pH 7.4) to prepare calibration standards and quality control (QC) samples.
  • Precipitation: Add 2 mL of ACN to each 1 mL of the standard or sample solution.
  • Centrifugation: Vortex mix and centrifuge at 14,000 rpm for 12 minutes at 4°C.
  • Filtration: Collect the supernatant and filter it using a 0.22 μm syringe filter.
  • Internal Standard Addition: Add 50 μL of foretinib IS working solution (1 μg/mL in mobile phase) to 1 mL of the filtered supernatant.
  • Analysis: Transfer the mixture to a 1.5 mL vial for LC-MS/MS injection. The recommended injection volume is 1 μL [3].
Instrumental Configuration and Chromatography

The following table summarizes the key instrumental parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Instrumental Parameters for this compound Quantification

Parameter Category Specification
LC System Agilent 1200 Series RRLC
Column Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm)
Column Temperature 20 ± 2 °C
Mobile Phase 45% ACN / 55% 10 mM Ammonium Formate (pH 4.2)
Elution Mode Isocratic
Flow Rate 0.2 mL/min
Injection Volume 1 μL
Run Time 4.0 minutes
Mass Spectrometer Agilent 6410 QqQ
Ion Source Electrospray Ionization (ESI), Positive Mode
Drying Gas (N₂) 12 L/min, 60 psi
Source Temperature 350 °C
Capillary Voltage 4000 V
Data Acquisition Multiple Reaction Monitoring (MRM)
Mass Spectrometry - MRM Transitions

The MRM transitions, fragmentor voltages (FV), and collision energies (CE) for this compound and the internal standard are detailed below.

Table 2: Optimized MRM Parameters for Analytes

Compound MRM Transition (m/z) Function Fragmentor Voltage (V) Collision Energy (eV)
This compound (NQT) 563 → 463 Quantifier 125 22
563 → 323 Qualifier 130 18
Foretinib (IS) 633 → 128 IS Quantification 145 20
  • The mass spectrum segment from 1.2 to 2.7 min is dedicated to this compound MRM, and from 2.7 to 4.0 min for foretinib MRM. From 0.0 to 1.2 min, the flow is diverted to waste [3].

Method Validation Summary

The developed LC-MS/MS method was comprehensively validated according to standard scientific guidelines.

Table 3: Method Validation Parameters and Performance Data

Validation Parameter Result
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9999
Limit of Detection (LOD) 0.78 ng/mL
Limit of Quantification (LOQ) 2.36 ng/mL
Intra-day Accuracy -6.36% to 1.88% (Bias)
Intra-day Precision 0.99% to 2.58% (RSD)
Inter-day Accuracy -6.36% to 1.88% (Bias)
Inter-day Precision 0.99% to 2.58% (RSD)
Extraction Recovery (NQT) 98.61 ± 2.42%
Extraction Recovery (FTB-IS) 98.7 ± 0.7%

Application to Metabolic Stability Assessment

The validated method was successfully applied to investigate the metabolic stability of this compound in HLMs [2] [3].

  • Procedure: A 1 μM solution of this compound was incubated with HLMs (1 mg microsomal protein/mL) in a phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The reaction was initiated by adding NADPH (1 mM) and maintained at 37°C. Aliquots were taken at specific time intervals (0, 2.5, 5, 7.5, 10, 15, 20, 40, 50 min) and the reaction was terminated by adding 2 mL of ice-cold ACN. The samples were then processed as per the sample preparation protocol and analyzed [3] [4].
  • Data Analysis: The natural logarithm of the remaining this compound concentration was plotted against time. The slope of the linear regression was used to calculate the in vitro half-life (t₁/₂). The intrinsic clearance (Clᵢₙₜ) was then calculated using the formula: Clᵢₙₜ = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) [2].
  • Results: this compound showed an in vitro t₁/₂ of 67.96 minutes and an intrinsic clearance of 2.12 mL/min/kg in HLMs. These values classify this compound as a moderate extraction ratio drug, suggesting it is moderately excreted from the body compared to other related TKIs, which may imply a lower risk of drug accumulation [2] [3].

Visualized Workflows

EGFR-TKI Resistance Pathway and this compound Action

This diagram illustrates the clinical context of this compound's mechanism of action within the EGFR mutation landscape.

architecture NSCLC NSCLC EGFR_Activating EGFR_Activating NSCLC->EGFR_Activating  e.g., L858R T790M T790M NSCLC->T790M  Acquired Resistance AXL_Overexpression AXL_Overexpression NSCLC->AXL_Overexpression  Alternative Resistance FirstGenTKIs FirstGenTKIs EGFR_Activating->FirstGenTKIs  Initial Response SecondGenTKIs SecondGenTKIs T790M->SecondGenTKIs Resistance3 Resistance3 AXL_Overexpression->Resistance3  Bypass Pathway Resistance1 Resistance1 FirstGenTKIs->Resistance1  ~60% in 1 yr This compound This compound Resistance1->this compound  Targets Resistance2 Resistance2 SecondGenTKIs->Resistance2  Limited Efficacy Resistance2->this compound  Targets Resistance3->this compound  Inhibits TumorRegression TumorRegression This compound->TumorRegression  Induces SuppressRecurrence SuppressRecurrence This compound->SuppressRecurrence  Helps

Experimental Workflow for LC-MS/MS Analysis of this compound

This flowchart outlines the end-to-end experimental procedure from sample preparation to data analysis.

workflow Start Sample Preparation Step1 Spike with IS (Foretinib) Start->Step1 Step2 Protein Precipitation with ACN (2:1 v/v) Step1->Step2 Step3 Centrifuge 14,000 rpm, 12 min, 4°C Step2->Step3 Step4 Filter Supernatant (0.22 μm) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 SubStep1 Chromatography: C18 Column, Isocratic Elution 45% ACN / 55% 10mM NH₄COOH (pH 4.2) Step5->SubStep1 SubStep2 Mass Spectrometry: Positive ESI, MRM Mode NQT: 563→463 & 563→323 IS: 633→128 SubStep1->SubStep2 Step6 Data Acquisition & Peak Integration SubStep2->Step6 Step7 Quantification via Calibration Curve Step6->Step7 Step8 Application: - Metabolic Stability - TDM* / PK* Step7->Step8

Troubleshooting and Technical Notes

  • Column Care: To maintain column performance and reproducible retention times, flush and store the C18 column as recommended by the manufacturer, using appropriate solvents.
  • Signal Suppression: The use of MRM mode and protein precipitation with ACN effectively minimizes ion suppression from the HLM matrix. Consistently preparing and analyzing blank matrix samples is crucial to confirm the absence of interference.
  • Carryover: No significant carryover was reported in the validated method. However, it is good practice to periodically inject blank mobile phase or matrix samples after analyzing high-concentration standards to monitor for potential carryover.
  • Stability: The stability of this compound in the HLM matrix under various storage and handling conditions (e.g., autosampler, freeze-thaw) should be established as part of a complete validation protocol for specific study designs.
  • Internal Standard: Foretinib was selected as the IS due to its structural similarity (another TKI), comparable extraction recovery, and elution time, leading to consistent and reliable normalization [3].

Conclusion

The detailed LC-MS/MS method provided is a validated, sensitive, and robust procedure for the accurate quantification of this compound in a human liver microsome matrix. Its successful application in metabolic stability studies provides critical insights into the pharmacokinetic profile of this compound, supporting its further development as a promising third-generation EGFR-TKI. The protocol is readily adaptable for other preclinical and clinical applications, such as pharmacokinetic studies and therapeutic drug monitoring.

References

Naquotinib human liver microsome stability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Stability

Hepatic metabolic stability is a critical parameter in drug discovery, directly influencing a compound's oral bioavailability and elimination rate. Approximately 60% of marketed drugs are cleared by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes [1]. In vitro assessment using Human Liver Microsomes (HLM) is a standard high-throughput approach for estimating metabolic clearance and ranking compounds early in the discovery pipeline [2]. This application note outlines a validated protocol for evaluating the metabolic stability of drug candidates like Naquotinib, providing essential data for predicting in vivo performance.

Experimental Protocol

Materials and Reagents
  • Human Liver Microsomes: Mixed-gender pool (e.g., Xenotech, Catalog: H0610) [2].
  • Co-factor: NADPH Regenerating System (e.g., Gentest Solution A & B from Corning) [2].
  • Test Compound: this compound (prepared as a 1 mM stock solution in a suitable solvent like DMSO or acetonitrile).
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
  • Internal Standard: A compound structurally similar to the analyte or a stable-isotope labeled version (e.g., Albendazole or other appropriate standard) [2] [3].
  • Precipitation Solvent: Ice-cold acetonitrile.
Equipment
  • Liquid Handling System: Automated robotic system (e.g., Tecan EVO 200) for high-throughput incubation [2].
  • Incubation System: Thermostatically controlled heating block or water bath set at 37°C.
  • Centrifuge: Capable of cooling to 4°C.
  • LC-MS/MS System: UPLC or HPLC system coupled with a tandem mass spectrometer (e.g., Waters UPLC-TQD MS) [4] [3].
Procedure

The following workflow visualizes the complete experimental procedure:

G cluster_main HLM Stability Assay Workflow cluster_prep_details Reaction Mixture Components cluster_time_points Sampling Time Points (Minutes) start Begin Assay prep Preparation of Reaction Mixture start->prep incubate Incubate at 37°C prep->incubate comp1 Test Compound (1 µM final conc.) comp2 HLM (0.5 mg/mL protein) comp3 NADPH Regenerating System comp4 Potassium Phosphate Buffer (pH 7.4) sample Sample at Time Points incubate->sample stop Terminate Reaction (Ice-cold ACN) sample->stop t0 0 min (T0) t5 5 min t10 10 min t15 15 min t30 30 min t45 45 min centrifuge Centrifuge stop->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end Data Analysis analyze->end

Step 1: Preparation of Reaction Mixture Prepare the main incubation mixture on ice to contain 0.5 mg/mL HLM protein and 1 µM this compound in potassium phosphate buffer. A control incubation should also be prepared without the NADPH co-factor to account for any non-enzymatic degradation [2] [1].

Step 2: Initiation and Incubation Pre-incubate the reaction mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating solution. This is defined as time zero (T=0) [1].

Step 3: Sampling and Reaction Termination At designated time points (e.g., 0, 5, 10, 15, 30, 45 minutes), withdraw a 10 µL aliquot from the incubation mixture and transfer it to a plate containing a pre-defined volume of ice-cold acetonitrile with internal standard. The organic solvent denatures the enzymes and stops the reaction [2].

Step 4: Sample Processing and Analysis Centrifuge the terminated samples at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to precipitate proteins. Collect the supernatant and analyze using a validated LC-MS/MS method to quantify the remaining parent compound over time [2] [4].

Data Analysis and Key Parameters

Calculation of Metabolic Half-Life and Intrinsic Clearance

The disappearance of the parent compound is monitored. The natural logarithm of the percent remaining (relative to the T=0 peak area) is plotted against time. The gradient of the linear phase of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated as follows [1]:

  • Elimination Rate Constant: ( k = (-\text{gradient}) )
  • In Vitro Half-Life: ( t_{1/2} , (\text{min}) = \frac{\ln(2)}{k} )
  • Intrinsic Clearance: ( CL_{int} , (\mu\text{L/min/mg protein}) = \frac{V \times k}{\text{Protein}} ) Where V is the incubation volume in µL and Protein is the microsomal protein in the incubation in mg.
Classification of Metabolic Stability

Compounds are typically classified based on their in vitro half-life or intrinsic clearance. A common classification in research settings is:

  • Unstable: ( t_{1/2} < 30 , \text{min} ) [2]
  • Stable: ( t_{1/2} > 30 , \text{min} ) [2]

For a more nuanced ranking, intrinsic clearance values can be categorized as low, medium, or high using scaling factors from the well-stirred liver model [1].

Expected Outcomes and Interpretation

Based on analogous studies with other kinase inhibitors, this compound's metabolic stability can be contextualized. The table below summarizes stability data for several approved drugs, providing a benchmark [4] [3] [5].

Table 1: Metabolic Stability Parameters of Selected Kinase Inhibitors in HLMs

Drug Name Therapeutic Target In Vitro Half-life (t₁/₂, min) Intrinsic Clearance (CLint) Stability Classification
Capmatinib MET inhibitor 13.11 61.85 mL/min/kg High Clearance [4]
Sapitinib EGFR (pan-erbB) inhibitor 21.07 38.48 mL/min/kg Moderate Clearance [3]
Pemigatinib FGFR 1/2/3 inhibitor 27.29 25.40 µL/min/mg Moderate Clearance [5]
This compound EGFR inhibitor To be experimentally determined To be experimentally determined To be classified

A compound with a short half-life and high clearance, like Capmatinib, suggests rapid metabolism, which could lead to low in vivo bioavailability and a short duration of action [4]. Conversely, a longer half-life indicates better metabolic stability and a potentially longer dosing interval.

In Silico Modeling as a Complementary Tool

Given the resources required for experimental assays, in silico models are valuable for early-stage prioritization. Machine learning models, including Random Forest, XGBoost, and Graph Convolutional Neural Networks (GCNNs), have been developed to predict HLM stability directly from chemical structure [2]. For instance, the NCATS model, trained on over 7,000 compounds, public access to such models can accelerate candidate selection by providing rapid, cost-effective metabolic stability estimates [2].

Quality Control

  • Positive Controls: Include control compounds with known high (e.g., buspirone) and low (e.g., antipyrine) clearance profiles in each assay run to verify microsomal enzyme activity [2] [1].
  • Blank Controls: Run a control incubation without the test compound to identify any potential interfering peaks in the LC-MS/MS analysis [1].

References

Comprehensive Protocol for Naquotinib Metabolic Stability Assessment: Analytical Methods and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated significant potency against specific EGFR mutations, particularly the L858R plus T790M mutation found in non-small cell lung cancer (NSCLC). Compared to other EGFR-TKIs like osimertinib, this compound shows enhanced efficacy against certain resistance mutations while maintaining a favorable therapeutic window. Understanding the metabolic stability of this compound is crucial for predicting its in vivo pharmacokinetic behavior, including bioavailability, half-life, and potential for drug accumulation. The assessment of metabolic stability provides essential insights into the intrinsic clearance properties of this compound, enabling researchers to anticipate its metabolic fate in humans and identify potential drug-drug interactions that could impact therapeutic efficacy and safety profiles. This protocol outlines comprehensive methodologies for assessing this compound metabolic stability using liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, which represent the first published analytical methods for this promising therapeutic agent [1].

The metabolic stability of this compound positions it as a moderate extraction ratio drug, suggesting it is moderately excreted from the human body compared to other related TKIs. This characteristic implies a lower risk of drug accumulation relative to other TKIs such as dacomitinib, potentially offering improved safety margins in clinical use. However, like many tyrosine kinase inhibitors, this compound undergoes complex metabolic pathways that can generate reactive intermediates capable of covalently modifying cellular macromolecules, potentially contributing to adverse effects. Therefore, a thorough understanding of its metabolic stability and bioactivation pathways is essential for comprehensive safety profiling during drug development [1] [2].

Analytical Method Development and Validation

LC-MS/MS Instrumentation and Parameters

The quantitative analysis of this compound requires sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation to achieve the necessary sensitivity, specificity, and reproducibility. The following system configuration has been successfully validated for this compound quantification [1]:

  • Chromatography System: Agilent 1200 Rapid Resolution LC (RRLC) system operating under isocratic conditions with a mobile phase consisting of 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2). The flow rate is maintained at 0.2 mL/min with an injection volume of 1 μL.

  • Chromatographic Column: Agilent Eclipse Plus C18 column (100 mm × 2.1 mm internal diameter, 1.8 μm particle size) maintained at 20 ± 2°C.

  • Mass Spectrometry: Agilent 6410 triple quadrupole mass detector equipped with an electrospray ionization (ESI) source in positive mode. The source parameters include a drying gas temperature of 350°C, capillary voltage of 4000 V, and drying gas flow rate of 12 L/min.

  • Detection Settings: Multiple reaction monitoring (MRM) mode with transitions of m/z 563 → 463 and m/z 563 → 323 for this compound, and m/z 633 → 128 for foretinib (internal standard). The fragmentor voltage and collision energy are optimized for each transition.

Table 1: Optimized MRM Parameters for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV)
This compound 563 463 125 22
This compound 563 323 130 18
Foretinib (IS) 633 128 145 20
Method Validation Parameters

The developed LC-MS/MS method has undergone comprehensive validation according to regulatory standards to ensure reliability and reproducibility for this compound quantification in biological matrices. The validation encompassed key analytical performance parameters including linearity, sensitivity, precision, accuracy, and recovery. The method demonstrates excellent performance across all validation criteria, making it suitable for metabolic stability assessments and potential therapeutic drug monitoring applications [1].

Table 2: Method Validation Summary for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity Range 5-500 ng/mL r² ≥ 0.9999
Limit of Detection (LOD) 0.78 ng/mL -
Limit of Quantification (LOQ) 2.36 ng/mL -
Intra-day Precision 0.99-2.58% RSD ≤15%
Intra-day Accuracy -6.36 to 1.88% ±15% of nominal
Inter-day Precision ≤15% RSD ≤15%
Inter-day Accuracy ±15% of nominal ±15% of nominal
Recovery (this compound) 98.61 ± 2.42% Consistent and reproducible
Recovery (Foretinib) 98.7 ± 0.7% Consistent and reproducible
Sample Preparation Procedure

The sample preparation protocol employs a straightforward protein precipitation technique that provides excellent recovery rates for both this compound and the internal standard. The procedure consists of the following steps [1]:

  • Add Internal Standard: Transfer 50 μL of foretinib working solution (1 μg/mL in mobile phase) to the sample.

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile to 1 mL of standard solution, vortex mix for 30 seconds, and centrifuge at 14,000 rpm for 12 minutes at 4°C.

  • Sample Cleanup: Collect 1 mL of supernatant, filter through a 0.22 μm syringe filter, and transfer to LC vials for analysis.

Metabolic Stability Assessment

Incubation Conditions

The metabolic stability of this compound is evaluated using pooled human liver microsomes (HLMs), which provide a representative system for studying phase I metabolism. The incubation conditions are optimized to mimic physiological parameters while maintaining linear reaction kinetics [1] [2]:

  • Microsomal Protein Concentration: 1.0 mg/mL pooled HLMs (commercially available as M0567 from Sigma-Aldrich)

  • Buffer System: 50 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂

  • Incubation Parameters: 2 hours at 37°C in a shaking water bath

  • Reaction Initiation: Addition of 1.0 mM NADPH cofactor

  • Reaction Termination: Addition of 2 mL ice-cold acetonitrile (also serves as protein precipitant)

Metabolic Stability Calculations

The metabolic stability of this compound is characterized by calculating two fundamental parameters: in vitro half-life (t₁/₂) and intrinsic clearance (Cl int ). These parameters are derived from the depletion kinetics of this compound over time in the HLM incubation system [1].

The calculation methodology proceeds as follows:

  • Determine Pseudo-First Order Rate Constant (k): Plot the natural logarithm of this compound concentration remaining versus incubation time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate In Vitro Half-Life: Apply the standard half-life formula: t₁/₂ = 0.693 / k

  • Calculate Intrinsic Clearance: Use the following formula accounting for microsomal protein content: Cl int = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) × (45 mg microsomal protein/g liver) × (21 g liver/kg body weight)

Table 3: Metabolic Stability Parameters of this compound in Human Liver Microsomes

Metabolic Stability Parameter Value Interpretation
In Vitro Half-Life (t₁/₂) 67.96 minutes Moderate turnover
Intrinsic Clearance (Cl int ) 2.12 mL/min/kg Moderate clearance
Extraction Ratio Moderate Comparable to other TKIs

Data Analysis and Interpretation

Metabolic Stability Classification

Based on the calculated parameters, this compound is classified as a moderate extraction ratio drug, indicating it undergoes moderate hepatic clearance in humans. This classification suggests that this compound has a lower accumulation potential compared to some other tyrosine kinase inhibitors such as dacomitinib, potentially translating to a more favorable safety profile in clinical settings. The moderate clearance characteristics also imply that this compound may be susceptible to drug-drug interactions with strong inhibitors or inducers of CYP enzymes, particularly CYP3A4, which plays a significant role in the metabolism of many TKIs [1] [3].

The in vitro-in vivo extrapolation (IVIVE) of metabolic stability data enables prediction of human pharmacokinetic parameters, including hepatic clearance, bioavailability, and in vivo half-life. These predictions are invaluable for first-in-human dosing strategies and anticipating the potential impact of hepatic impairment on this compound pharmacokinetics [1].

Reactive Metabolite Screening

Beyond conventional metabolic stability assessment, this compound undergoes bioactivation to form reactive intermediates that may contribute to idiosyncratic adverse drug reactions. Screening for these reactive metabolites is an essential component of comprehensive metabolic characterization [2]:

  • Metabolite Identification: Incubate this compound (30 μM) with HLMs and NADPH for 2 hours at 37°C. Analyze metabolites using LC-MS/MS with product ion scanning.

  • Reactive Intermediate Trapping: Conduct parallel incubations with trapping agents including potassium cyanide (for iminium ions) and methoxyamine (for aldehydes).

  • Structural Elucidation: Characterize metabolite structures based on fragmentation patterns and comparison with the parent compound.

Research has identified eight phase I metabolites of this compound formed through N-demethylation, oxidation, hydroxylation, and reduction pathways. Additionally, three reactive electrophiles (two aldehydes and one iminium ion) have been detected using trapping studies, suggesting potential bioactivation pathways that may contribute to this compound's toxicity profile [2].

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for assessing this compound metabolic stability, from sample preparation through data interpretation:

cluster_sample Sample Preparation cluster_incubation Metabolic Incubation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Analysis Start Start this compound Metabolic Stability Assessment SP1 Prepare this compound Calibration Standards (5-500 ng/mL in HLM matrix) Start->SP1 SP2 Add Internal Standard (Foretinib, 50 μL of 1 μg/mL) SP1->SP2 SP3 Protein Precipitation (2 mL ACN, centrifuge at 14,000 rpm, 12 min, 4°C) SP2->SP3 SP4 Sample Cleanup (Filter through 0.22 μm syringe filter) SP3->SP4 I1 Prepare HLM Incubation (1.0 mg/mL HLMs, 50 mM phosphate buffer, pH 7.4) SP4->I1 I2 Add this compound (30 μM) and NADPH (1.0 mM) I1->I2 I3 Incubate at 37°C for 2 hours with shaking I2->I3 I4 Terminate with Ice-Cold ACN I3->I4 A1 Chromatographic Separation (C18 column, isocratic mobile phase) I4->A1 A2 Mass Spectrometric Detection (ESI+ MRM mode: m/z 563→463, 563→323) A1->A2 A3 Quantitative Analysis (Peak integration, calibration curve) A2->A3 C1 Calculate Elimination Rate Constant (k) from slope of Ln(Concentration) vs Time A3->C1 C2 Determine In Vitro Half-Life t₁/₂ = 0.693 / k C1->C2 C3 Calculate Intrinsic Clearance Clint = (0.693 / t₁/₂) × Scaling Factors C2->C3 Interpretation Interpret Metabolic Stability (Moderate Extraction Ratio) C3->Interpretation

Figure 1: Experimental workflow for this compound metabolic stability assessment using human liver microsomes and LC-MS/MS analysis

Clinical Relevance and Applications

Drug-Drug Interaction Considerations

The metabolic profile of this compound necessitates careful consideration of potential drug-drug interactions (DDIs) in clinical settings. As with many tyrosine kinase inhibitors, this compound may function as both a victim and perpetrator of pharmacokinetic interactions, particularly involving CYP3A4 metabolism. Clinical management strategies should include [4] [3]:

  • Comprehensive Medication Review: Regularly assess concomitant medications for potential interactions, particularly strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin, carbamazepine).

  • Therapeutic Drug Monitoring: Consider implementing TDM for this compound when used concomitantly with medications known to affect CYP3A4 activity.

  • Dose Adjustment Protocols: Develop evidence-based dose modification strategies for scenarios where interacting medications cannot be avoided.

Application to Therapeutic Drug Monitoring

The validated LC-MS/MS method for this compound quantification provides a robust foundation for therapeutic drug monitoring (TDM) in clinical practice. The high sensitivity and specificity of the method enable accurate quantification of this compound across therapeutically relevant concentrations, potentially supporting [1] [4]:

  • Exposure-Response Optimization: Individualizing this compound dosing based on pharmacokinetic-pharmacodynamic relationships.

  • Adherence Assessment: Objective verification of patient compliance with prescribed this compound regimens.

  • Toxicity Management: Identification of supratherapeutic concentrations in patients experiencing adverse effects.

Conclusion

This comprehensive protocol provides detailed methodologies for assessing the metabolic stability of this compound using LC-MS/MS-based approaches. The validated analytical method demonstrates exceptional performance across key validation parameters, enabling reliable quantification of this compound in biological matrices. The metabolic stability data classify this compound as a moderate extraction ratio drug with corresponding moderate intrinsic clearance, suggesting a lower accumulation potential compared to some other tyrosine kinase inhibitors.

The identification of reactive metabolites through trapping studies highlights the importance of comprehensive metabolic characterization beyond conventional stability assessment. These findings provide insights into potential bioactivation pathways that may contribute to this compound's toxicity profile. The experimental workflow and analytical strategies outlined in this protocol support robust characterization of this compound's metabolic fate, contributing to informed decision-making throughout drug development and clinical application.

As this compound progresses through clinical development, the principles and methodologies described in this protocol will facilitate appropriate clinical management strategies, including therapeutic drug monitoring and drug-drug interaction assessment, ultimately optimizing the safe and effective use of this promising targeted therapeutic agent in appropriate patient populations.

References

Introduction to Naquotinib (ASP8273) & Analytical Needs

Author: Smolecule Technical Support Team. Date: February 2026

Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It demonstrates superior efficacy compared to osimertinib against the specific EGFR mutation L858R plus T790M, which is a common resistance mutation in Non-Small Cell Lung Cancer (NSCLC) [1].

For any drug in development, robust analytical methods are critical. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the first published technique for quantifying NQT. This method supports essential studies on its metabolic stability, which helps predict its behavior in the human body, including bioavailability and potential for accumulation [1]. The following sections detail the protocol and validation parameters for this specific LC-MS/MS method.


Experimental Protocol: LC-MS/MS Method for NQT

This section provides the detailed methodology for assaying NQT, from instrument setup to sample preparation.

Instrumentation and Chromatographic Conditions

The method uses a Rapid Resolution LC (RRLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source [1].

Key Configuration Details [1]:

  • LC Column: Agilent Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: Isocratic elution with 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2).
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 1 µL.
  • Run Time: 4.0 minutes.
  • MS Detection: Positive ESI mode; Multiple Reaction Monitoring (MRM) for quantification.
  • Internal Standard (IS): Foretinib (FTB).

The MRM transitions and optimized parameters are summarized in the table below.

Compound MRM Transition (m/z) Fragmentor Voltage (V) Collision Energy (eV)
This compound (NQT) 563 → 463 125 22
This compound (NQT) 563 → 323 130 18
Foretinib (IS) 633 → 128 145 20
Sample Preparation Procedure

The protocol uses a simple protein precipitation technique for sample clean-up [1].

  • Preparation of Stock Solutions:
    • Prepare a primary stock solution of NQT at 2 mg/mL in DMSO.
    • Perform serial dilutions with the mobile phase to create working solutions.
    • Prepare a working internal standard solution of Foretinib (1 µg/mL) in the mobile phase.
  • Preparation of Calibration Standards:
    • Spike the appropriate working solution into a matrix of Human Liver Microsomes (HLM) in phosphate buffer to create a calibration curve ranging from 5 to 500 ng/mL.
  • Protein Precipitation Extraction:
    • To 1 mL of the standard or sample, add 2 mL of acetonitrile.
    • Vortex mix and centrifuge at 14,000 rpm for 12 minutes at 4°C.
    • Collect 1 mL of the supernatant, add 50 µL of the internal standard working solution, and filter through a 0.22 µm syringe filter.
    • Transfer the filtrate to an LC vial for analysis.

The entire analytical workflow is visualized below.

nqt_workflow start Start Sample Preparation stock Prepare Stock Solutions (NQT in DMSO, 2 mg/mL) start->stock calibr Prepare Calibration Standards in HLM Matrix (5-500 ng/mL) stock->calibr precip Add 2 mL ACN for Protein Precipitation calibr->precip centrif Centrifuge (14,000 rpm, 12 min, 4°C) precip->centrif filter Collect Supernatant & Filter (0.22 µm syringe filter) centrif->filter is_std Add 50 µL Internal Standard (Foretinib, 1 µg/mL) filter->is_std lcms LC-MS/MS Analysis Injection Volume: 1 µL is_std->lcms

Diagram 1: Workflow for the preparation and analysis of this compound samples using the LC-MS/MS method.


Method Validation Summary

The developed LC-MS/MS method was comprehensively validated according to standard bioanalytical guidelines. The key performance characteristics are summarized below [1].

Validation Parameter Result / Value
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9999
Limit of Detection (LOD) 0.78 ng/mL
Limit of Quantification (LOQ) 2.36 ng/mL
Intra-day Precision (% RSD) 0.99 - 2.58%
Intra-day Accuracy (%) -6.36 to 1.88%
Inter-day Precision (% RSD) 0.99 - 2.58%
Inter-day Accuracy (%) -6.36 to 1.88%
Extraction Recovery (NQT) 98.61 ± 2.42%
Extraction Recovery (IS) 98.7 ± 0.7%

Metabolic Stability Assessment Protocol

Metabolic stability studies are vital for predicting a drug's in vivo half-life and hepatic clearance. The protocol involves incubating the drug with liver microsomes and tracking its depletion over time [1] [2].

Experimental Procedure:
  • Incubation:
    • Prepare an incubation mixture containing Human Liver Microsomes (HLM), an NADPH-regenerating system, and magnesium chloride in phosphate buffer.
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Initiate the reaction by adding NQT.
    • Continuously mix and maintain the temperature at 37°C.
  • Sampling:
    • At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a fixed volume of the incubation mixture.
  • Termination and Analysis:
    • Immediately transfer the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the reaction.
    • Follow the sample preparation procedure (protein precipitation) described in the main analytical protocol.
    • Analyze the samples using the validated LC-MS/MS method to determine the remaining concentration of NQT at each time point.
Data Analysis and Key Outcomes:

The natural logarithm of the remaining NQT concentration is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [1] [2].

  • In vitro half-life (t₁/₂) = 0.693 / |k|, where k is the elimination rate constant (slope).
  • Intrinsic Clearance (Clᵢₙₜ) is calculated using the well-stirred model: Clᵢₙₜ = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein).

For NQT, the results were [1]:

  • In vitro t₁/₂: 67.96 minutes
  • Intrinsic Clearance (Clᵢₙₜ): 2.12 mL/min/kg

These values indicate that this compound is classified as a moderate extraction ratio drug, suggesting it is moderately excreted from the body. This implies a potentially lower risk of drug accumulation compared to some other TKIs with slower clearance profiles [1].

The conceptual process for assessing metabolic stability is shown in the following diagram.

stability_workflow A Prepare HLM Incubation with NADPH system B Add NQT & Incubate at 37°C A->B C Withdraw Aliquots at Time Intervals (0, 5, 15... min) B->C D Stop Reaction with Ice-cold Acetonitrile C->D E Analyze by LC-MS/MS D->E F Plot Ln(Concentration) vs. Time E->F G Calculate in vitro t₁/₂ & Clᵢₙₜ F->G H Classify Drug Extraction Ratio (High/Moderate/Low) G->H

Diagram 2: Key steps in the metabolic stability assessment of this compound.


Conclusion

The validated LC-MS/MS method described here is a robust, sensitive, and specific tool for the quantification of this compound. Its successful application in metabolic stability studies provides crucial insights into the drug's pharmacokinetic profile, characterizing it as a moderate extraction ratio compound. This foundational work supports further preclinical and clinical development of this compound, including pharmacokinetic studies and therapeutic drug monitoring.

References

Established Protocols for Naquotinib Efficacy Studies

Author: Smolecule Technical Support Team. Date: February 2026

Based on the literature, the general approach for evaluating Naquotinib in xenograft models involves establishing the tumor model in mice and then administering the drug. Key methodological details are summarized in the table below.

Aspect Protocol Description
Model Types Cell-line-derived xenografts (CDX) and Patient-derived xenografts (PDX) in murine models [1].
Dosing Administered orally (per os) [1].
Treatment Duration Varies by study; one protocol involved a 14-day treatment period to observe tumor regression [1].
Key Observations Dose-dependent tumor regression; complete tumor regression observed in some models after 14 days; sustained regression post-treatment in 50% of mice over 85 days [1].

Methodology for Investigating Resistance Mechanisms

One study detailed methods for establishing and analyzing resistant cell lines, which can be used to generate resistant xenograft models. The table below outlines key experimental techniques used.

Method Application in this compound Research
Establishing Resistant Cell Lines Generate this compound-resistant lines from parent cells (e.g., PC-9, HCC827) or from cells with prior resistance to other EGFR-TKIs [2].
Growth Inhibition Assay (MTT Assay) Measure cell viability and determine IC50 values after continuous drug exposure for 96 hours [2].
Immunoblotting (Western Blot) Analyze protein expression and phosphorylation status of key signaling nodes (e.g., EGFR, ERK, AKT, AXL) [2] [1].
qPCR & FISH Quantify gene copy number (e.g., NRAS amplification) and validate gene amplification [2].
RNA Sequencing Perform comprehensive kinome analysis to identify novel alterations in resistant cells [2].

Insights on this compound's Mechanism and Resistance

This compound is an irreversible, mutant-selective EGFR inhibitor. Preclinical studies show it inhibits EGFR with activating mutations (like exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR [1] [3]. It also demonstrated activity in models with AXL overexpression, a potential bypass pathway for resistance [1].

A key finding from resistance studies is that NRAS amplification can be a mechanism of acquired resistance to this compound. Research suggests this resistance may be overcome with combination therapy of this compound and a MEK inhibitor [2].

Important Considerations for Protocol Development

Please note the following limitations in the available data:

  • Lack of Granular Detail: The published articles summarize findings but omit precise, repeatable protocol details such as exact dosing concentrations, full vehicle composition for drug formulation, and detailed mouse husbandry conditions.
  • Dated Information: The most recent specific study on this compound in xenograft models was published in 2019, and its clinical development has been discontinued [2] [1] [3]. The methodologies are valid but may not reflect the latest technical advances.
  • Consult Original Literature: For the most accurate experimental replication, you would need to consult the original research papers directly for any supplementary methodological information.

Experimental Workflow and Signaling Pathway

Based on the assembled information, the overall workflow for a this compound xenograft study and the key signaling pathways involved can be visualized as follows.

G cluster_workflow This compound Xenograft Study Workflow cluster_mechanism Key Signaling Pathways & Mechanisms Step1 Model Establishment (CDX or PDX) Step2 Group Randomization Step1->Step2 Step3 Treatment (Oral this compound) Step2->Step3 Step4 Tumor Monitoring (Volume Measurement) Step3->Step4 Step5 Endpoint Analysis (e.g., Immunoblotting, qPCR) Step4->Step5 This compound This compound MutantEGFR Mutant EGFR (L858R/T790M, Ex19 Del) This compound->MutantEGFR Inhibits Downstream Downstream Signaling (P-ERK, P-AKT) MutantEGFR->Downstream CellGrowth Tumor Cell Growth Downstream->CellGrowth Resistance Resistance Mechanism (NRAS Amplification, AXL) Resistance->Downstream Activates

Conclusion

References

Comprehensive Application Notes and Protocols for Nilotinib Dose Administration in Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Nilotinib Overview and Clinical Significance

Nilotinib is a second-generation tyrosine kinase inhibitor developed to target the Bcr-Abl oncoprotein with significantly higher potency than first-generation imatinib. It was specifically designed to overcome imatinib resistance in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) by binding with higher affinity to the ATP-binding site of the Bcr-Abl protein. Beyond its primary oncology indications, nilotinib has been investigated for repurposing in neurological disorders including Parkinson's disease, though recent clinical trials have demonstrated limited efficacy for this application [1]. The drug is available in two main pharmaceutical formulations: the original capsule formulation (Tasigna) and a recently developed tablet formulation (Danziten) with improved bioavailability characteristics [2] [3].

The mechanistic profile of nilotinib distinguishes it from other Bcr-Abl inhibitors through its specific targeting profile. While it potently inhibits Bcr-Abl, KIT, and platelet-derived growth factor receptors (PDGFRα/β), it has minimal effects on Src family kinases, unlike other second-generation tyrosine kinase inhibitors such as dasatinib and bosutinib [2]. This selective kinase inhibition profile contributes to both its efficacy and its distinct safety considerations. From a clinical development perspective, nilotinib has demonstrated superior efficacy compared to imatinib in newly diagnosed CML patients, providing improvements in overall survival, better target selectivity, and faster treatment response [2].

In Vivo Dosing Protocols Across Experimental Models

Species-Specific Dosing Regimens

Table 1: Nilotinib Dosing Protocols in Preclinical Models

Species/Model Dose Range Frequency Administration Route Key Experimental Considerations
Murine PD Models 10-25 mg/kg Once daily Oral gavage Low CSF penetration (0.2-0.3% of plasma); monitor amylase/lipase [1]
Human Clinical Trials 150-400 mg Twice daily (≈12h apart) Oral Strict fasting for capsules; tablets less food-dependent [2] [3]
Pediatric CML 230 mg/m² (max 400 mg) Twice daily Oral BSA-based dosing (see Table 2); round to nearest 50 mg [3]

Table 2: Pediatric Dosing Protocol by Body Surface Area

Body Surface Area Nilotinib Dosage
≤0.32 m² 50 mg twice daily
0.33–0.54 m² 100 mg twice daily
0.55–0.76 m² 150 mg twice daily
0.77–0.97 m² 200 mg twice daily
0.98–1.19 m² 250 mg twice daily
1.2–1.41 m² 300 mg twice daily
1.42–1.63 m² 350 mg twice daily
≥1.64 m² 400 mg twice daily
Formulation-Specific Administration Guidelines
  • Capsule Administration (Tasigna): Must be administered on an empty stomach, at least 1 hour before or 2 hours after any food intake. For patients unable to swallow capsules, the contents may be dispersed in one teaspoonful of applesauce and administered immediately (within 15 minutes). The applesauce mixture should not be stored for later use [3].

  • Tablet Administration (Danziten): May be administered without regard to food due to reduced food effect on bioavailability. The tablet formulation utilizes a tartrate salt form (vs. hydrochloride monohydrate in capsules) and employs modified composition and processing for enhanced bioavailability [2].

  • Dosing Adjustments: For patients requiring concomitant administration of strong CYP3A4 inhibitors, the manufacturer recommends reducing the nilotinib dose to 200 mg once daily for the capsule formulation. If a dose is missed, the next dose should be taken at the regularly scheduled time; patients should not double the dose [3].

Pharmacokinetic Properties and Exposure-Response Relationships

Key Pharmacokinetic Parameters

Table 3: Pharmacokinetic Profile of Nilotinib Formulations

Parameter Capsule Formulation Tablet Formulation Clinical Significance
Tₘₐₓ 3 hours (range: 2-8 h) Similar to capsules Consistent absorption profile [4] [2]
Oral Bioavailability ≈31% (fasted) Bioequivalent at ≈50% lower dose Tablet allows reduced dosing [4] [2]
Protein Binding ≈98% Similar to capsules High tissue distribution [4]
Primary Metabolism CYP3A4 (major), CYP2C8 (minor) Similar to capsules Drug interaction potential [4] [3]
Elimination Half-life 15-17 hours Similar to capsules Supports twice-daily dosing [4]
CSF Penetration 0.2-0.3% of plasma Not established Limited CNS efficacy [1]
Exposure-Response Relationships and Therapeutic Targets
  • Efficacy Thresholds: Clinical evidence demonstrates that trough concentrations (Cₘᵢₙ) below 469.4 ng/mL are associated with significantly longer times to complete cytogenetic response (p=0.010), longer times for major molecular response (p=0.012), and shorter times to disease progression (p=0.009). A Cₘᵢₙ >761 ng/mL is significantly associated with major molecular response at 12 months with 76.2% sensitivity and 77.8% specificity [4].

  • Food Effects: Administration with a high-fat meal under modified fasting conditions dramatically increases bioavailability of the capsule formulation by 180.6-183.3%, while the tablet formulation shows a substantially smaller increase of 48.6-52.2%. Similarly, a low-fat meal increases bioavailability by 56.8-60.7% for capsules versus only 26.0-29.3% for tablets [2].

  • QTc Prolongation Risk: An exposure-response relationship exists for QT interval prolongation, with QTcF increasing by 4.2 ms for each 1000 ng/mL rise in Cₘₐₓ and by 6.9 ms for each 1000 ng/mL increase in Cₘᵢₙ. At a dose of 400 mg twice daily (capsules) without food, the maximum mean placebo-adjusted QTcF increase was 10.4 ms [2].

Experimental Protocols for Efficacy and Mechanism Assessment

Protocol 1: Assessment of Antigen-Specific CD8+ T-Lymphocyte Response

Purpose: To evaluate the inhibitory effects of nilotinib on proliferation and function of CD8+ T lymphocytes specific for leukemia or viral antigens [5].

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or CML patients
  • Nilotinib stock solution (10 mM in DMSO)
  • Synthetic peptides (IMP, CMV pp65, RHAMM R3) as HLA-A*0201-restricted CD8+ T-cell epitopes
  • T2 cell line for antigen presentation
  • Cytokine and granzyme B ELISPOT kits
  • Flow cytometry antibodies (CD8, CD45RA, CCR7, CD27)

Methodology:

  • Isolate CD8+ T lymphocytes from PBMCs using magnetic cell sorting (MACS) with >95% purity
  • Prepare antigen-presenting cells by irradiating CD8-negative fraction (30 Gy) and pulse with relevant peptides (20 μg/mL for 2 hours)
  • Co-culture CD8+ T lymphocytes with peptide-pulsed antigen-presenting cells in the presence or absence of nilotinib (0.5-4 μM)
  • Supplement cultures with IL-2 (10 U/mL) and IL-7 (20 ng/mL) on day 1
  • After 8 days of culture, evaluate antigen-specific T cells using:
    • HLA-peptide tetramer staining by flow cytometry
    • IFN-γ and granzyme B secretion by ELISPOT assay
    • Analysis of activation markers (CD25, CD69) expression

Expected Outcomes: Nilotinib demonstrates a dose-dependent inhibition of antigen-specific CD8+ T-cell expansion and reduced release of interferon-γ and granzyme B, with effects approximately two times stronger than imatinib at equivalent concentrations [5].

Protocol 2: Therapeutic Drug Monitoring using HPLC-UV

Purpose: To quantify nilotinib plasma concentrations for therapeutic drug monitoring in clinical practice or research settings [4].

Materials:

  • HPLC-UV system with C18 column (150 × 4 mm, 5 μm)
  • Nilotinib standard and rilpivirine as internal standard
  • Potassium dihydrogen phosphate buffer (pH 5.5; 0.037 M)
  • HPLC-grade methanol and acetonitrile
  • Drug-free human plasma for calibration standards

Chromatographic Conditions:

  • Mobile phase: phosphate buffer-methanol-acetonitrile (45:45:10, v/v/v)
  • Flow rate: 1.7 mL/min
  • Column temperature: 35°C
  • Injection volume: 20 μL
  • Detection wavelength: 254 nm
  • Run time: <30 minutes

Sample Preparation:

  • Precipitate plasma proteins with acetonitrile
  • Vortex mix for 30 seconds and centrifuge at 14,000 × g for 10 minutes
  • Inject supernatant directly into HPLC system

Validation Parameters:

  • Linearity range: 125-7000 ng/mL
  • Lower limit of quantification: 125 ng/mL
  • Detection limit: 90 ng/mL
  • Intra-day and inter-day precision: CV <4.1%
  • Recovery: ≥65.1% (±21.4%)

Application: This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring to ensure patients maintain therapeutic concentrations (Cₘᵢₙ >761 ng/mL) while minimizing toxicity risks [4].

Signaling Pathways and Molecular Mechanisms

G Nilotinib Signaling Pathways in CML and Immune Cells BCR_ABL BCR-ABL Oncogene Cell_Proliferation Leukemic Cell Proliferation & Survival BCR_ABL->Cell_Proliferation Promotes Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ZAP70_Lck ZAP-70/Lck Phosphorylation Nilotinib->ZAP70_Lck Inhibits Phosphorylation TCell_Activation T-Cell Activation IFN_Granzyme IFN-γ & Granzyme B Release TCell_Activation->IFN_Granzyme Increases NFkB NF-κβ Signaling ZAP70_Lck->NFkB Activates ERK ERK 1/2 Pathway ZAP70_Lck->ERK Activates NFkB->TCell_Activation Enhances ERK->TCell_Activation Enhances

Figure 1: Nilotinib's dual mechanism of action showing both targeted BCR-ABL inhibition in leukemic cells and unintended immunosuppressive effects through inhibition of T-cell signaling pathways [5].

Therapeutic Drug Monitoring and Safety Assessment

Safety Monitoring Protocol

Pretreatment Assessment:

  • Complete blood count with differential
  • Serum electrolytes (correct hypokalemia and hypomagnesemia before initiation)
  • Serum uric acid levels
  • Baseline electrocardiogram
  • Cardiovascular risk factor evaluation
  • Pregnancy testing for females of reproductive potential

Ongoing Monitoring Schedule:

  • Complete blood count: Every 2 weeks during first 2 months, then monthly
  • ECG monitoring: At baseline, 7 days after initiation, following dosage adjustments, and periodically thereafter
  • Serum electrolytes: Periodic monitoring throughout therapy
  • Serum lipase: Monthly or as clinically indicated
  • Liver function tests: Monthly monitoring
  • Cardiovascular assessment: Regular evaluation of risk factors and symptoms

Special Monitoring Conditions:

  • Treatment discontinuation: Monitor Bcr-Abl transcript levels and CBC monthly for 1 year, every 6 weeks for second year, then every 12 weeks
  • Loss of molecular response: If loss of MR4.0 occurs, monitor Bcr-Abl transcript levels every 2 weeks until stable
  • Dose adjustments: Additional ECG monitoring 7 days after any dosage change
Management of Adverse Events
  • QTc Prolongation: Withhold nilotinib if QTcF >480 msec, resume at reduced dose once QTcF returns to <450 msec
  • Hematologic Toxicity: For grade 3-4 neutropenia or thrombocytopenia, consider temporary interruption until ANC >1.0 × 10⁹/L and platelets >50 × 10⁹/L
  • Pancreatitis: Suspend therapy for elevated lipase or amylase accompanied by abdominal symptoms
  • Hepatic Toxicity: Interrupt treatment for elevations of transaminases >3 × ULN or bilirubin >3 × ULN
  • Cardiovascular Events: Evaluate cardiovascular status periodically; consider alternative therapy in patients with significant risk factors

Conclusion and Future Perspectives

The comprehensive application notes and protocols presented herein provide researchers and clinicians with essential guidance for nilotinib administration in both experimental and clinical settings. The recent development of the tablet formulation (Danziten) represents a significant advancement, offering reduced food effects and improved patient convenience while maintaining therapeutic efficacy at approximately 50% lower milligram doses compared to the capsule formulation [2]. This innovation may potentially address one of the major limitations of nilotinib therapy – the strict fasting requirements and associated variability in drug exposure.

Future research directions should focus on optimizing combination therapies that leverage nilotinib's mechanism while mitigating its immunosuppressive effects on CD8+ T-cell function, particularly in the context of allogeneic stem cell transplantation where graft-versus-leukemia effects are crucial [5]. Additionally, the development of predictive biomarkers for both efficacy and toxicity could enhance patient selection and monitoring strategies. The well-established exposure-response relationships for nilotinib support the integration of therapeutic drug monitoring into clinical practice to identify patients with subtherapeutic or toxic concentrations before treatment failure or adverse events occur [4]. As research continues to elucidate the complexities of nilotinib's effects on both malignant and immune cells, these protocols provide a foundation for standardized assessment of its activity across experimental and clinical applications.

References

Proposed Analytical Protocol for Naquotinib Quantification in Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Given the absence of a dedicated method for naquotinib, the following protocol is adapted from a highly sensitive LC-MS/MS method developed for a different anticancer drug (K6) in serum [1], and incorporates principles from tissue extraction techniques for other small molecules like ketoprofen [2]. This approach leverages proven strategies for complex biological matrices.

1. Sample Preparation: Tissue Homogenization and Extraction

  • Tissue Collection: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C until analysis.
  • Homogenization: Weigh approximately 50 mg of tissue. Homogenize in a phosphate-buffered saline (e.g., 200 µL) using a bead mill or a mechanical homogenizer. The internal standard (IS), a structurally analogous compound or a stable isotope-labeled this compound, should be added at this stage to correct for procedural losses [1].
  • Protein Precipitation: A common and effective clean-up method. Add a volume of ice-cold acetonitrile (e.g., 3:1 ratio to homogenate) to precipitate proteins [1]. Vortex mix vigorously for 1-2 minutes.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 × g for 10 minutes at 4°C) to pellet the protein and tissue debris.
  • Collection and Evaporation: Transfer the clear supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas in a water bath at 40°C.
  • Reconstitution: Reconstitute the dry residue with an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex and centrifuge before transferring to an autosampler vial [1].

2. Liquid Chromatography (LC) Conditions

The goal is to achieve good separation of this compound from its potential metabolites and matrix interferences. A reversed-phase chromatography is recommended [3].

  • Column: C18 column (e.g., 2.1 × 100 mm, 1.8 µm) [1].
  • Mobile Phase: A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid [1].
  • Gradient Elution:
    • 0-1 min: 5% B
    • 1-5 min: Ramp to 95% B
    • 5-7 min: Hold at 95% B
    • 7-7.1 min: Ramp to 5% B
    • 7.1-10 min: Re-equilibrate at 5% B
  • Flow Rate: 0.3 mL/min [1].
  • Column Oven Temperature: 40°C [1].
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Detection

Detection should be performed using multiple reaction monitoring (MRM) for high specificity and sensitivity [1].

  • Ionization Mode: Electrospray Ionization (ESI), positive mode [1].
  • Ion Source Parameters: (Requires optimization)
    • Drying Gas Temperature: 300°C
    • Drying Gas Flow: 10 L/min
    • Nebulizer Pressure: 40 psi
    • Capillary Voltage: 3500 V
  • MRM Transitions: (Requires direct infusion of this compound standard for optimization)
    • This compound: Precursor ion → Product ion (Quantifier)
    • This compound: Precursor ion → Product ion (Qualifier)
    • Internal Standard: Precursor ion → Product ion

The experimental workflow for this protocol is summarized in the following diagram:

G start Start: Tissue Sample homog Homogenize with Internal Standard start->homog ppt Protein Precipitation (Acetonitrile) homog->ppt cent Centrifuge ppt->cent evap Evaporate Supernatant (N₂ Stream) cent->evap reconst Reconstitute in Mobile Phase evap->reconst lcms LC-MS/MS Analysis reconst->lcms end End: Data Analysis lcms->end

Method Validation Parameters

Any developed bioanalytical method must be rigorously validated. The table below outlines key parameters based on regulatory guidelines and contemporary practices [1].

Validation Parameter Acceptance Criteria Description
Linearity & Range R² > 0.99 A series of calibration standards (e.g., 1-1000 ng/mL) analyzed in duplicate [1].
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥10; Precision & Accuracy ±20% The lowest concentration that can be measured with acceptable accuracy and precision [1].
Accuracy & Precision ±15% of nominal value; RSD ≤15% (±20% for LLOQ) Determined by analyzing quality control (QC) samples at low, medium, and high concentrations [1].
Recovery Consistent and reproducible Extraction efficiency of this compound and IS from the tissue matrix [1].
Matrix Effect IS-normalized matrix factor close to 1 Ion suppression/enhancement from co-eluting matrix components. Should be minimal [1].
Stability Within ±15% of nominal concentration Evaluates analyte stability under various conditions (bench-top, in-autosampler, freeze-thaw) [1].

Context and Strategic Considerations for Research

Understanding this compound this compound (ASP8273) is a third-generation EGFR tyrosine kinase inhibitor (TKI) characterized preclinically for treating EGFR-mutated non-small cell lung cancer (NSCLC). In vitro studies have shown its potency is comparable to osimertinib for certain mutations (e.g., exon 19 deletion) and may be more potent for others (L858R+T790M) [4]. This pharmacological profile justifies further investigation into its tissue distribution.

Regulatory and Protocol Framework While not specific to analytical methods, the FDA's guidance on "Master Protocols" for drug development [5] and general guidelines for writing robust clinical study protocols [6] underscore the importance of rigorous, pre-defined methodologies in all stages of research, including bioanalysis.

The Critical Need for Tissue Concentration Data In aggressive cancers, such as certain NSCLC subtypes, tumors can exhibit high mutation loads and heterogeneity, leading to drug resistance [7]. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of a drug like this compound is crucial. Measuring plasma concentration alone may not be sufficient; quantifying the actual drug concentration at the target site (the tumor tissue) is essential to:

  • Verify that therapeutically effective levels are being achieved.
  • Understand and overcome mechanisms of resistance related to poor drug penetration.
  • Optimize dosing regimens for clinical efficacy [7].

Recommendations for Protocol Development

To establish a validated method for this compound, you will need to:

  • Acquire a Pure Standard: Obtain a certified reference standard of this compound and a suitable internal standard.
  • Optimize the MS Parameters: Perform direct infusion of the this compound standard to identify the precursor ion and optimize fragmentor voltages and collision energies for the most intense product ions.
  • Confirm Chromatographic Separation: Ensure that this compound is well-separated from any isobaric interferences and that the retention time is consistent.
  • Validate with Real Tissues: Perform a full validation, as outlined in the table above, using the specific tissue matrices of interest (e.g., lung, liver).

References

Naquotinib Plasma Concentration Monitoring: Analytical Methods, Metabolic Profiling, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that demonstrates potent activity against EGFR-activating mutations and the T790M resistance mutation. Preclinical studies indicate it may show enhanced efficacy compared to osimertinib against the L858R plus T790M mutation and retains activity in the setting of AXL overexpression, a potential resistance mechanism for other EGFR-TKIs [1] [2]. As with many targeted therapies, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy and minimizing toxicity, though established therapeutic windows for this compound require further clinical validation [3].

This document provides detailed application notes and protocols for quantifying this compound plasma concentrations, assessing its metabolic stability, and characterizing its metabolic profile to support clinical development and potential therapeutic monitoring.

Analytical Method for this compound Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides accurate and sensitive quantification of this compound in biological matrices [4] [5].

Chromatographic and Mass Spectrometric Conditions
  • Analytical Column: Reversed-phase C18 column
  • Mobile Phase: Isocratic conditions
  • Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
  • Internal Standard: Foretinib (FTB) is used for quantification
  • Linearity Range: 5 to 500 ng mL⁻¹ (r² ≥ 0.9999) in human liver microsome matrix [4] [5]

The following workflow outlines the complete analytical procedure for sample preparation and analysis:

naquotinib_analytical_workflow start Start Sample Preparation step1 Prepare this compound Stock Solution start->step1 step2 Add Internal Standard (Foretinib) step1->step2 step3 Protein Precipitation with Acetonitrile step2->step3 step4 Centrifugation at 4°C step3->step4 step5 Collect Supernatant step4->step5 step6 Filter through 0.22μm membrane step5->step6 step7 Inject into LC-MS/MS System step6->step7 step8 Chromatographic Separation on C18 Column step7->step8 step9 MS/MS Detection in MRM Mode step8->step9 step10 Data Analysis and Quantification step9->step10

Method Validation Parameters

The analytical method has been thoroughly validated according to standard bioanalytical guidelines [4] [5]:

Table 1: Validation parameters for the LC-MS/MS method for this compound quantification

Validation Parameter Result Acceptance Criteria
Linear Range 5-500 ng mL⁻¹ -
Correlation Coefficient (r²) ≥0.9999 ≥0.99
Limit of Detection (LOD) 0.78 ng mL⁻¹ -
Limit of Quantification (LOQ) 2.36 ng mL⁻¹ -
Intra-day Precision (%CV) 0.99-2.58% <15%
Intra-day Accuracy -6.36 to 1.88% ±15%
Inter-day Precision (%CV) <15% <15%
Inter-day Accuracy ±15% ±15%

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences dosing regimen design and predicts potential drug accumulation [4] [6].

Experimental Protocol for Metabolic Stability

Materials and Reagents:

  • This compound (standard)
  • Human liver microsomes (HLM)
  • NADPH regenerating system
  • Magnesium chloride (MgCl₂)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (HPLC grade)

Incubation Procedure:

  • Prepare incubation mixture containing 0.5 mg mL⁻¹ HLM protein in phosphate buffer (50 mM, pH 7.4) with 3.3 mM MgCl₂
  • Add this compound to a final concentration of 30 μM
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath
  • Initiate reaction by adding NADPH (1.0 mM final concentration)
  • Aliquot samples at predetermined time points (0, 5, 15, 30, 45, 60 minutes)
  • Terminate reactions with ice-cold acetonitrile (2:1 v/v ratio)
  • Centrifuge at 9,000 × g for 15 minutes at 4°C to precipitate proteins
  • Collect supernatant for LC-MS/MS analysis [4] [2]
Data Analysis and Calculations
  • Determine this compound concentration at each time point using the calibrated LC-MS/MS method
  • Plot natural logarithm of remaining this compound concentration versus time
  • Calculate elimination rate constant (k) from the slope of the linear regression
  • Determine in vitro half-life using the formula: t₁/₂ = 0.693/k
  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein) [4]

Table 2: Metabolic stability parameters of this compound in human liver microsomes

Parameter Value Interpretation
In vitro half-life (t₁/₂) 67.96 minutes Moderate turnover
Intrinsic Clearance (CLint) 2.12 mL min⁻¹ kg⁻¹ Moderate clearance
Extraction Ratio Moderate Moderate bioavailability expected

Phase I Metabolic Profiling and Reactive Intermediate Screening

Understanding this compound's metabolic fate is essential for predicting potential toxicity and drug interactions [2].

Metabolic Profiling Protocol

Metabolite Identification:

  • Incubate this compound (30 μM) with HLMs (1.0 mg mL⁻¹) and NADPH for 2 hours at 37°C
  • Terminate reaction with ice-cold acetonitrile
  • Centrifuge and analyze supernatant using LC-MS/MS with extended gradient
  • Use full MS scanning followed by product ion scanning to identify metabolites
  • Compare fragmentation patterns with parent compound to elucidate structures [2]

Reactive Intermediate Trapping:

  • Perform parallel incubations with capturing agents:
    • Potassium cyanide (KCN, 1 mM) for iminium ions
    • Methoxyamine (1 mM) for aldehyde intermediates
  • Analyze stable adducts using LC-MS/MS
  • Characterize structures based on fragmentation patterns [2]
Identified Metabolites and Reactive Intermediates

Research has revealed several phase I metabolites and reactive intermediates of this compound [2]:

Table 3: Phase I metabolites and reactive intermediates of this compound

Metabolite Type Biotransformation Potential Significance
Phase I Metabolites N-demethylation, oxidation, hydroxylation, reduction Detoxification pathways
Reactive Intermediates Iminium ion (from cyclic tertiary amines) Potential protein binding
Reactive Intermediates Aldehydes (from oxidative dealkylation) Potential protein binding

The metabolic pathways of this compound involve both detoxification and bioactivation, as summarized below:

naquotinib_metabolism nqt This compound Parent Compound phase1 Phase I Metabolism (CYP450 Enzymes) nqt->phase1 m1 N-Demethylated Metabolite phase1->m1 m2 Oxidized Metabolite phase1->m2 m3 Hydroxylated Metabolite phase1->m3 reactive Reactive Intermediates phase1->reactive detox Detoxification Pathways m1->detox m2->detox m3->detox ri1 Iminium Ions (Trapped with KCN) reactive->ri1 ri2 Aldehydes (Trapped with Methoxyamine) reactive->ri2 toxicity Potential Protein Binding and Toxicity ri1->toxicity ri2->toxicity

Clinical Implications and Therapeutic Monitoring Considerations

While clinical efficacy and toxicity thresholds for this compound require further establishment in human trials, insights can be drawn from related tyrosine kinase inhibitors.

Potential Therapeutic Monitoring Applications
  • Efficacy Optimization: Evidence from nilotinib (a second-generation BCR-ABL TKI) demonstrates a clear concentration-efficacy relationship, with a threshold of 636.99 ng mL⁻¹ identified for major molecular response [3]. Similar relationships may exist for this compound.
  • Toxicity Monitoring: For nilotinib, hyperbilirubinemia risk significantly increased at concentrations >1,273.98 ng mL⁻¹ [3]. Therapeutic monitoring of this compound may help manage potential adverse effects.
  • Metabolic Considerations: As this compound demonstrates moderate extraction and clearance, accumulation may occur in patients with hepatic impairment, warranting closer monitoring [4].
  • Reactive Metabolite Monitoring: Identification of reactive intermediates suggests potential for idiosyncratic toxicity, supporting the need for careful safety monitoring [2].
Sampling Protocol Recommendations

Based on pharmacokinetic principles and analogous TKI monitoring protocols [3]:

  • Collect blood samples immediately prior to next dose (trough concentration, Cmin)
  • Use consistent sampling times (e.g., between 8:00-8:30 a.m.)
  • Ensure steady-state conditions (after ≥8 days of continuous dosing)
  • Use EDTA or heparin as anticoagulants
  • Process plasma within 1 hour of collection and store at -80°C until analysis

Conclusion

The presented protocols provide a comprehensive framework for this compound concentration monitoring and metabolic characterization. The validated LC-MS/MS method enables precise quantification for potential therapeutic drug monitoring applications, while metabolic stability data and metabolite identification contribute to understanding this compound's clinical behavior. As clinical development progresses, these analytical methods will support dose optimization, toxicity management, and personalized treatment approaches for patients with EGFR-mutation positive NSCLC.

References

LC-MS/MS Method Conditions for Naquotinib Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chromatographic and mass spectrometric conditions for the separation and detection of naquotinib (NQT) using foretinib (FTB) as an internal standard (IS) [1].

Parameter Description
Analytical Technique Rapid Resolution LC-MS/MS (RRLC-MS/MS)
Column Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase 45% Acetonitrile : 55% 10 mM Ammonium Formate (pH 4.2)
Elution Mode Isocratic
Flow Rate 0.2 mL/min
Injection Volume 1 µL
Column Temperature 20 ± 2 °C
Autosampler Temperature 4 °C
Run Time 4 minutes
Ionization Source Electrospray Ionization (ESI), Positive mode
MS Detection Multiple Reaction Monitoring (MRM)

Detailed Mass Spectrometry Parameters

The mass spectrometer parameters were optimized for sensitive and specific detection. The table lists the MRM transitions and key voltage settings [1].

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV)
This compound (NQT) 563.0 463.0 125 22
This compound (NQT) 563.0 323.0 130 18
Foretinib (IS) 633.0 128.0 145 20

Additional MS Parameters [1]:

  • Drying Gas: Nitrogen (low purity), 12 L/min
  • Drying Gas Temperature: 350 °C
  • Nebulizer Pressure: 60 psi
  • Capillary Voltage: 4000 V

Experimental Protocol: Quantification in HLM Matrix

This protocol outlines the steps for preparing calibration standards and quantifying this compound in a human liver microsome matrix [1].

Workflow: Sample Preparation and Analysis

workflow start Start Preparation sol Prepare Stock & Working Solutions start->sol std Spike HLM Matrix for Calibration Standards sol->std ppt Protein Precipitation with ACN (2:1 v/v) std->ppt cent Centrifuge at 14,000 rpm for 12 min at 4°C ppt->cent filt Filter Supernatant (0.22 µm syringe filter) cent->filt is Add Internal Standard (Foretinib) filt->is inj Inject 1 µL for LC-MS/MS Analysis is->inj end Data Acquisition & Quantification inj->end

Materials and Reagents
  • Analytes: this compound (NQT) and Foretinib (IS) (e.g., from MedChemExpress) [1].
  • Matrix: Pooled Human Liver Microsomes (HLMs, e.g., M0567 from Sigma-Aldrich) [1].
  • Solvents: Acetonitrile (ACN, HPLC grade), Dimethyl Sulfoxide (DMSO), HPLC-grade water [1].
  • Chemicals: Formic acid, Ammonium formate [1].
  • Equipment: LC-MS/MS system (e.g., Agilent 1200 RRLC coupled to Agilent 6410 QqQ), centrifuge, syringe filters (0.22 µm) [1].
Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 2 mg/mL stock solution of NQT in DMSO.
    • Perform serial dilutions with mobile phase to create working solutions (e.g., 200 µg/mL and 20 µg/mL).
    • Prepare a 1 µg/mL working solution of the IS (Foretinib) in mobile phase [1].
  • Calibration Curve and QC Samples:

    • Spike the appropriate working solutions into a mixture of HLM (40 µL in 1 mL phosphate buffer) to create a calibration curve. The validated range is 5 to 500 ng/mL [1].
    • Prepare Quality Control (QC) samples at concentrations such as 5 ng/mL (LLQC), 15 ng/mL (LQC), 150 ng/mL (MQC), and 400 ng/mL (HQC) [1].
  • Sample Pre-Treatment:

    • To 1 mL of each standard/QC sample, add 2 mL of ice-cold ACN for protein precipitation.
    • Vortex mix vigorously for several minutes.
    • Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the proteins [1].
  • Supernatant Processing:

    • Collect the clear supernatant.
    • Filter through a 0.22 µm syringe filter to remove any residual particulates [1].
  • LC-MS/MS Analysis:

    • Add 50 µL of the IS working solution to the filtered supernatant.
    • Transfer the solution to an autosampler vial.
    • Inject 1 µL onto the LC-MS/MS system under the conditions detailed in the tables above [1].

Method Validation Summary

The described LC-MS/MS method has been comprehensively validated for the quantification of this compound [1].

Validation Parameter Result
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9999
Limit of Detection (LOD) 0.78 ng/mL
Limit of Quantification (LOQ) 2.36 ng/mL
Intra-day Accuracy -6.36% to 1.88%
Intra-day Precision (%RSD) 0.99% to 2.58%
Recovery 98.61 ± 2.42%

Application Notes

  • Metabolic Stability: This method can determine this compound's in vitro half-life (t₁/₂ = 67.96 min) and intrinsic clearance (Cl int = 2.12 mL min⁻¹ kg⁻¹) in HLM incubations, classifying it as a drug with a moderate extraction ratio [1].
  • Metabolite Profiling: For investigations into this compound's phase I metabolites and reactive intermediates, a longer, gradient elution method (75 min run time) is used, often with different mobile phase modifiers [2].
  • Critical Note: The internal standard, Foretinib, is suitable for this analytical method because it is not co-administered with this compound in a clinical setting, preventing interference in patient sample analysis [1].

References

Comprehensive Analysis of Naquotinib by LC-MS/MS: Analytical Parameters, Metabolic Profiling, and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has shown enhanced efficacy against specific EGFR mutations, particularly the L858R plus T790M mutation in non-small cell lung cancer (NSCLC). Compared to other TKIs like osimertinib, this compound demonstrates superior potency against certain mutation profiles while maintaining a wide therapeutic window. The compound's chemical structure consists of 5-[(1-acryloyl-3-pyrrolidinyl)oxy]-6-ethyl-3-({4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl}amino)-2-pyrazinecarboxamide, which contains cyclic tertiary amine rings (piperazine and pyrazine moieties) and an acryloylpyrrolidine group that are susceptible to specific metabolic transformations. [1]

The analysis of this compound in biological matrices presents significant challenges due to its complex structure, low concentrations in biological systems, and the presence of potentially interfering compounds. This application note provides detailed mass spectrometry parameters, validated analytical methods, and metabolic profiling protocols to support researchers in quantifying this compound and investigating its metabolic fate in various experimental models. The protocols outlined herein have been optimized for sensitivity, specificity, and reproducibility in accordance with international bioanalytical guidelines. [2]

Analytical Method Development

Liquid Chromatography-Tandem Mass Spectrometry Parameters

The analysis of this compound requires carefully optimized liquid chromatography and mass spectrometry conditions to achieve adequate separation, ionization, and detection. The following parameters have been established and validated for reliable quantification of this compound in human liver microsome matrices. [2]

Liquid Chromatography Conditions:

  • Chromatography system: Rapid Resolution Liquid Chromatography (RRLC) system (Agilent 1200)
  • Column: Agilent Eclipse Plus C18 column (100 mm length × 2.1 mm internal diameter, 1.8 μm particle size)
  • Mobile phase: Isocratic elution with 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2)
  • Flow rate: 0.2 mL/min
  • Injection volume: 1 μL
  • Column temperature: 20 ± 2°C
  • Run time: 4.0 minutes

Mass Spectrometry Conditions:

  • Mass analyzer: Triple quadrupole (Agilent 6410 QQQ)
  • Ionization source: Electrospray ionization (ESI) in positive mode
  • Drying gas: Nitrogen (low purity, 12 L/min)
  • Collision gas: Nitrogen (high purity, 55 psi)
  • Source temperature: 350°C
  • Capillary voltage: 4000 V
  • Detection mode: Multiple reaction monitoring (MRM)

Table 1: Optimized MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV) Retention Time (min)
This compound 563 463 125 22 1.2-2.7
This compound 563 323 130 18 1.2-2.7
Foretinib (IS) 633 128 145 20 2.7-4.0

The MRM transition of 563→463 for this compound is recommended for quantification, while the transition 563→323 serves as a qualifier ion to confirm compound identity. Foretinib is utilized as the internal standard due to its similar chromatographic behavior and extraction characteristics, with recovery rates of 98.61 ± 2.42% and 98.7 ± 0.7% for this compound and foretinib, respectively, in the HLM matrix. [2]

Sample Preparation Procedure

Protein Precipitation Extraction Protocol:

  • Add internal standard: Transfer 50 μL of foretinib working solution (1 μg/mL in mobile phase) to 1 mL of HLM matrix sample
  • Precipitate proteins: Add 2 mL of ice-cold acetonitrile to each milliliter of standard solution
  • Vortex mix: Vigorously mix for 1 minute to ensure complete protein precipitation
  • Centrifuge: 14,000 rpm for 12 minutes at 4°C in a thermostatic centrifuge
  • Filter supernatant: Pass 1 mL of supernatant through a 0.22 μm syringe filter
  • Transfer to vials: Place filtered supernatant in 1.5 mL autosampler vials for analysis

This sample preparation method effectively removes interfering matrix components while maintaining high recovery of the analyte. The use of acetonitrile precipitation provides a simple, rapid, and efficient cleanup procedure suitable for high-throughput analysis. The injection volume of 1 μL has been optimized to enhance peak shape and sharpness while maintaining adequate sensitivity. [2]

Method Validation

The analytical method for this compound quantification has been comprehensively validated according to international bioanalytical guidelines, with the following performance characteristics established in human liver microsome matrices. [2]

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity range 5-500 ng/mL r² ≥ 0.9999
Limit of detection (LOD) 0.78 ng/mL -
Limit of quantification (LOQ) 2.36 ng/mL -
Intra-day accuracy -6.36 to 1.88% ±15%
Intra-day precision 0.99 to 2.58% ≤15%
Inter-day accuracy Within ±15% ±15%
Inter-day precision ≤15% ≤15%
Extraction recovery 98.61 ± 2.42% Consistent and reproducible

The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient (r²) of ≥0.9999. The lower limit of quantification of 2.36 ng/mL confirms adequate sensitivity for detecting this compound in metabolic stability studies. The accuracy and precision values, both intra-day and inter-day, fall within acceptable limits, demonstrating the method's reliability for quantitative analysis. [2]

Metabolic Stability Assessment

Experimental Protocol

Metabolic Incubation Procedure:

  • Preparation of incubation mixture:

    • 30 μM this compound
    • 1.0 mg/mL pooled human liver microsomes (HLMs)
    • 50 mM phosphate buffer (pH 7.4)
    • 3.3 mM MgCl₂
  • Pre-incubation: Incubate mixture for 5 minutes at 37°C in a shaking water bath

  • Reaction initiation: Add NADPH (1.0 mM) to initiate metabolic reaction

  • Incubation: Maintain at 37°C with continuous shaking for up to 2 hours

  • Reaction termination: At appropriate time points, add 2 mL ice-cold acetonitrile to aliquot samples

  • Sample processing:

    • Centrifuge at 9000 × g for 15 minutes at 4°C
    • Transfer supernatant to clean tubes
    • Evaporate to dryness under gentle nitrogen stream
    • Reconstitute residues in mobile phase
    • Analyze by LC-MS/MS

This protocol enables the assessment of metabolic lability and the identification of phase I metabolites through time-course monitoring of this compound depletion. [1]

Metabolic Stability Parameters

The metabolic stability of this compound was evaluated through determination of in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values, which are critical parameters for predicting in vivo pharmacokinetic behavior. [2]

Table 3: Metabolic Stability Parameters of this compound

Parameter Value Interpretation
In vitro half-life (t₁/₂) 67.96 minutes Moderate metabolic stability
Intrinsic clearance (Clᵢₙₜ) 2.12 mL/min/kg Moderate extraction ratio
Hepatic clearance prediction Moderate Lower risk of accumulation

This compound demonstrates moderate metabolic stability compared to other tyrosine kinase inhibitors. The moderate extraction ratio suggests the compound is moderately excreted from the human body, potentially resulting in a lower risk of drug accumulation compared to other TKIs such as dacomitinib. These parameters can be utilized to calculate additional physiological parameters including in vivo half-life, bioavailability, and hepatic clearance using well-established physiological models. [2]

The following workflow diagram illustrates the complete metabolic stability assessment protocol:

G Start Start Metabolic Stability Assessment Prep Preparation of Incubation Mixture: • 30 μM this compound • 1.0 mg/mL HLMs • 50 mM phosphate buffer (pH 7.4) • 3.3 mM MgCl₂ Start->Prep PreInc Pre-incubation: 5 min at 37°C Prep->PreInc Initiate Reaction Initiation: Add NADPH (1.0 mM) PreInc->Initiate Incubate Incubation: Up to 2 hours at 37°C with continuous shaking Initiate->Incubate Terminate Reaction Termination: Add ice-cold acetonitrile Incubate->Terminate Process Sample Processing: • Centrifuge at 9000 × g, 15 min, 4°C • Transfer supernatant • Evaporate to dryness • Reconstitute in mobile phase Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate Parameters: • In vitro t₁/₂ (67.96 min) • Intrinsic clearance (2.12 mL/min/kg) Analyze->Calculate

Reactive Metabolite Screening

Phase I Metabolic Pathways

This compound undergoes extensive phase I metabolism in human liver microsomes, with eight primary metabolites identified resulting from various biotransformation pathways. The metabolic soft spots include N-demethylation, oxidation, hydroxylation, and reduction reactions. The structural features of this compound, particularly the cyclic tertiary amine rings (piperazine and pyrazine moieties) and acryloylpyrrolidine group, represent potential sites for bioactivation to reactive intermediates. [1]

Table 4: Phase I Metabolites of this compound

Metabolite ID Biotransformation Mass Shift Reactive Potential
M1 N-demethylation -14 Da Possible iminium formation
M2 Oxidation +16 Da Aldehyde intermediate
M3 Hydroxylation +16 Da Further oxidation to carbonyl
M4 Reduction +2 Da -
M5 N-demethylation + oxidation -14 Da + 16 Da Iminium ion
M6 Hydroxylation +16 Da Aldehyde formation
M7 Oxidation +16 Da Reactive quinone-like
M8 N-demethylation + hydroxylation -14 Da + 16 Da Iminium ion
Trapping Experiments for Reactive Intermediates

Reactive metabolite screening employs nucleophilic trapping agents to form stable adducts with electrophilic intermediates that can be characterized by LC-MS/MS. The experimental protocol involves: [1]

  • HLM incubation: Follow standard metabolic incubation conditions with this compound (30 μM)
  • Trapping agents:
    • Potassium cyanide (KCN): 1 mM for iminium ion trapping
    • Methoxyamine: 1 mM for aldehyde trapping
  • Control incubations: Parallel incubations without trapping agents
  • Sample analysis: LC-MS/MS analysis with precursor ion scanning for specific adduct masses

Three reactive electrophiles have been identified in this compound metabolism: two aldehyde intermediates and one iminium ion. These reactive species may covalently modify cellular macromolecules and are potentially involved in the idiosyncratic toxicity associated with this compound treatment. The iminium ions are generated through metabolic oxidation of the piperazine and pyrrolidine tertiary amine groups, while the aldehyde intermediates are formed via oxidative dealkylation of the acryloylpyrrolidine moiety. [1]

The following diagram illustrates the metabolic pathways and reactive intermediate formation:

G This compound This compound Metabolism Phase I Metabolism This compound->Metabolism Demethyl N-Demethylation (-14 Da) Metabolism->Demethyl Oxidation Oxidation (+16 Da) Metabolism->Oxidation Hydroxyl Hydroxylation (+16 Da) Metabolism->Hydroxyl Reduction Reduction (+2 Da) Metabolism->Reduction Reactive Reactive Intermediates Demethyl->Reactive Oxidation->Reactive Hydroxyl->Reactive Iminium Iminium Ions Reactive->Iminium Aldehyde Aldehyde Intermediates Reactive->Aldehyde Trap1 Trapping with KCN Iminium->Trap1 Trap2 Trapping with Methoxyamine Aldehyde->Trap2 Adduct1 Stable Cyanide Adduct Trap1->Adduct1 Adduct2 Stable Methoxyamine Adduct Trap2->Adduct2

Applications in Drug Development

The validated LC-MS/MS methods for this compound analysis have significant applications throughout the drug development pipeline, from early discovery to clinical stages.

  • Preclinical Development: The metabolic stability parameters enable prediction of in vivo pharmacokinetic behavior, helping to optimize dosing regimens and identify potential drug-drug interactions. The moderate extraction ratio of this compound suggests lower accumulation risk compared to other TKIs. [2]

  • Toxicity Assessment: Identification of reactive metabolites provides insights into potential mechanisms underlying adverse effects. The detection of iminium ions and aldehyde intermediates suggests that this compound may undergo bioactivation to chemically reactive species capable of covalently modifying proteins and triggering immune-mediated toxicities. [1]

  • Therapeutic Drug Monitoring: The validated quantification method can be adapted for clinical monitoring of this compound concentrations in patient plasma, enabling personalized dosing strategies to optimize efficacy while minimizing toxicity. The high sensitivity and specificity of the MRM-based assay make it suitable for measuring therapeutic concentrations in complex biological matrices. [2]

  • Drug-Drug Interaction Studies: The incubation protocols can be modified to assess the potential for metabolic interactions when this compound is co-administered with other medications, particularly inhibitors or inducers of cytochrome P450 enzymes involved in its metabolism. [1]

Troubleshooting and Technical Notes

  • Ion Suppression Effects: Monitor for potential matrix effects by post-column infusion experiments. If significant ion suppression is observed, optimize the sample cleanup procedure or chromatographic separation to minimize interference.

  • Column Performance Maintenance: The use of ammonium formate in the mobile phase may lead to gradual column performance deterioration. Regular column washing with higher organic content (80-100% acetonitrile) is recommended to extend column lifetime.

  • Mass Calibration: Frequent calibration of the mass spectrometer is essential to maintain optimal sensitivity and mass accuracy. Use appropriate calibration solutions specific to the mass range being monitored.

  • Stability Considerations: this compound stock solutions in DMSO are stable at -20°C for at least three months. Processed samples in the autosampler should be maintained at 4°C and analyzed within 24 hours to prevent degradation.

  • Quality Control: Include system suitability tests and quality control samples at low, medium, and high concentrations in each analytical batch to ensure consistent performance and reliable quantification.

Conclusion

The comprehensive LC-MS/MS protocols presented herein provide robust analytical methods for the quantification and metabolic characterization of this compound in biological matrices. The validated method demonstrates excellent sensitivity, precision, and accuracy across the clinically relevant concentration range. Metabolic stability assessment reveals this compound has moderate clearance with lower accumulation potential compared to other tyrosine kinase inhibitors. The identification of reactive metabolites through trapping studies offers insights into potential toxicity mechanisms. These standardized protocols support various applications in drug development, from preclinical assessment to clinical therapeutic monitoring, providing researchers with reliable tools for advancing this compound research and development.

References

Naquotinib: Analytical & Biological Profiling Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This section provides consolidated methods for quantifying naquotinib and assessing its biological activity based on published studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification

This established method is suitable for pharmacokinetic studies or metabolic stability assessment [1] [2].

Detailed Methodology:

  • Instrumentation: Agilent 1200 Rapid Resolution LC (RRLC) system coupled with an Agilent 6410 triple quadrupole mass spectrometer [1] [2].
  • Chromatography:
    • Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) [1] [2].
    • Mobile Phase: Isocratic elution with 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2) [1] [2].
    • Flow Rate: 0.2 mL/min [1] [2].
    • Injection Volume: 1 µL [1] [2].
    • Run Time: 4 minutes [1] [2].
  • Mass Spectrometry (MS):
    • Ion Source: Electrospray Ionization (ESI), positive mode [1] [2].
    • Gas & Temperature: Drying gas (N₂) at 12 L/min and 350°C; capillary voltage at 4000 V [1] [2].
    • Detection Mode: Multiple Reaction Monitoring (MRM) [1] [2].
  • Sample Preparation (Protein Precipitation):
    • Add 2 mL of acetonitrile to 1 mL of standard solution (e.g., in human liver microsome matrix or plasma).
    • Vortex and centrifuge at 14,000 rpm for 12 minutes at 4°C.
    • Collect 1 mL of supernatant, filter through a 0.22 µm syringe filter.
    • Add 50 µL of internal standard (Foretinib, 1 µg/mL in mobile phase).
    • Transfer to vial for analysis [1] [2].

Table 1: MRM Transitions and MS Parameters [1] [2]

Compound Precursor Ion > Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV)
This compound (NQT) 563 > 463 125 22
This compound (NQT) 563 > 323 130 18
Foretinib (IS) 633 > 128 145 20

Table 2: Method Validation Data [1]

Parameter Result
Linear Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9999
Limit of Detection (LOD) 0.78 ng/mL
Limit of Quantification (LOQ) 2.36 ng/mL
Intra-day Precision (% RSD) 0.99 - 2.58%
Intra-day Accuracy (%) -6.36 to 1.88%
Biological Activity and Metabolic Stability Assessment

In vitro Antiproliferative Activity (Cell Viability Assay)

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR-mutant NSCLC cell lines [3] [4].
  • Reported Data: The activity of this compound has been tested in several cell lines. The data below is a summary from the literature.

Table 3: Reported In vitro Efficacy of this compound in EGFR-Mutant Cell Models [3] [4]

Cell Line EGFR Mutation(s) Reported IC₅₀ (nM)
PC-9 Exon 19 deletion 8 - 33 nM
HCC827 Exon 19 deletion 8 - 33 nM
NCI-H1975 L858R/T790M 8 - 33 nM
PC-9ER Exon 19 deletion/T790M 8 - 33 nM
NCI-H1650 Exon 19 deletion 70 nM

In vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Purpose: To predict in vivo hepatic clearance and half-life [1].
  • Reported Data:
    • In vitro half-life (t₁/₂): 67.96 minutes [1].
    • Intrinsic Clearance (Clint): 2.12 mL/min/kg [1].
    • Interpretation: this compound is classified as a drug with a moderate extraction ratio, suggesting a moderate rate of excretion from the body and a lower risk of accumulation compared to some other TKIs [1].

Pharmacological Profile & Clinical Context

Mechanism of Action: this compound is an irreversible, covalent, third-generation EGFR tyrosine kinase inhibitor. It preferentially inhibits mutant forms of EGFR (including sensitizing mutations and the T790M resistance mutation) while sparing the wild-type receptor, which may improve its therapeutic window [3] [4] [5].

Key Differentiating Preclinical Finding: this compound demonstrated greater potency than osimertinib against the EGFR L858R + T790M mutation in biochemical and cellular assays, although this did not translate to clinical success [1] [4].

Status of Development: The clinical development of this compound was terminated in 2017. A Phase III trial (SOLAR) comparing this compound to gefitinib/erlotinib in the first-line setting was stopped for futility. The this compound arm was associated with higher rates of significant adverse events, including grade 3 hyponatremia (20.4%) and diarrhea (6.0%) [5].

Formulation and Handling Notes for Research

Solubility Data (for research purposes only): [3]

  • DMSO: ~52 mg/mL (~92.4 mM)
  • Ethanol: ~100 mg/mL (~177.7 mM)

Suggested Formulation for In vivo Studies (Example): [3] One published method for preparing an injectable formulation is:

  • Dissolve this compound in DMSO to create a concentrated stock solution.
  • Mix the DMSO stock with Tween 80.
  • Dilute the mixture with saline to the final working concentration.
    • Example ratio: DMSO : Tween 80 : Saline = 10 : 5 : 85 [3].

Experimental Workflow Diagram

The workflow below summarizes the key experimental steps for the quantitative analysis of this compound.

Start Start Sample Analysis Prep Sample Preparation 1. Add ACN (2:1 v/v) 2. Vortex & Centrifuge 3. Filter Supernatant Start->Prep LC Liquid Chromatography C18 Column, Isocratic Elution 45% ACN / 55% 10mM NH₄COOH Prep->LC MS Mass Spectrometry ESI+ MRM Mode m/z 563 → 463 & 323 LC->MS Data Data Analysis Quantify via Calibration Curve (5 - 500 ng/mL) MS->Data

Research Application Summary

The provided data and protocols can serve as a foundation for your research on this compound. The detailed LC-MS/MS method is robust and validated for quantification. Its unique preclinical profile, especially against the L858R/T790M mutant, may make it a useful tool compound for studying resistance mechanisms and the biology of EGFR-mutant cancers.

References

Reported Incidence of Grade 3 Diarrhea with Naquotinib

Author: Smolecule Technical Support Team. Date: February 2026

The primary source of this data comes from the phase III SOLAR trial, which directly compared Naquotinib to first-generation EGFR-TKIs.

Trial / Context This compound Arm Comparator Arm (Gefitinib/Erlotinib) Source / Citation
SOLAR Phase III Trial (NCT02588261) 6.0% (Grade 3) 2.7% (Grade 3) [1]
Therapeutic Context Second-generation, irreversible EGFR-TKI First-generation, reversible EGFR-TKIs

Comparative Toxicity Profile of EGFR-TKIs

Diarrhea is a class-wide adverse event for EGFR-TKIs, but its incidence and severity vary by generation. The following table places this compound's toxicity in context with other agents.

EGFR-TKI Generation Example Drugs Typical Diarrhea Profile (All Grades) Notes on Mechanism
First-Generation Gefitinib, Erlotinib ~42-44% [2] Reversible inhibition; lower incidence of severe diarrhea.
Second-Generation This compound, Afatinib ~91.7% (Afatinib) [2] Irreversible, pan-HER inhibition; higher rate of GI toxicity [3] [2].
Third-Generation Osimertinib Significantly lower (e.g., Grade 2: 5%) [3] Spares wild-type EGFR, leading to an improved toxicity profile [3].

Proposed Mechanisms of EGFR-TKI Induced Diarrhea

Understanding the underlying pathophysiology is crucial for developing management strategies. The diagrams below summarize two primary mechanisms identified in preclinical studies.

Mechanism 1: Secretory Diarrhea via Chloride Channel Dysregulation

chloride_secretion Figure 1: EGFR-TKIs Potentiate Chloride Secretion EGFR EGFR (Basolateral)Inhibits Chloride Secretion CFTR CFTR/CaCCChloride Channel (Apical) EGFR->CFTR  Tonic Inhibition   TKI EGFR-TKI (e.g., this compound) TKI->EGFR  Inhibits   Secretion Excessive Chloride & Water Secretion (Secretory Diarrhea) CFTR->Secretion

Key Experimental Insight: Studies on afatinib and erlotinib in T84 human colonic carcinoma cells show they reduce phosphorylation of EGFR and downstream Akt/ERK1/2, potentiating calcium-dependent chloride secretion [2]. This suggests this compound, as a potent second-generation TKI, likely acts through a similar pathway.

Mechanism 2: Direct Intestinal Mucosal Injury

Key Experimental Insight: In vitro studies show that EGFR-TKIs like lapatinib inhibit growth and induce late apoptosis in normal intestinal epithelial cells (IEC-6) [2]. In rat models, neratinib causes inflammation and anatomical disruption in the ileum and colon, which can be partially mitigated by the anti-inflammatory corticosteroid budesonide [2].

Troubleshooting & Prophylaxis Strategies for Preclinical Models

Based on the mechanisms and general management of EGFR-TKI diarrhea, here are actionable strategies for your research.

  • Prophylactic Administration: In preclinical models, consider initiating anti-diarrheal agents (e.g., loperamide) or anti-inflammatories (e.g., budesonide) concomitantly with the TKI to establish a baseline protective effect [3] [2].
  • Mechanism-Based Agent Selection: Be aware that standard anti-diarrheals like loperamide are symptomatic treatments and may not fully address the specific secretory or inflammatory mechanisms of TKI-induced diarrhea, potentially explaining their limited efficacy in some settings [3] [2].
  • Dose Modification Protocol: Establish predefined criteria for dose reduction or temporary withdrawal in animal studies. The severity of diarrhea is often dose-dependent, and managing toxicity is critical for maintaining the treatment schedule [3].

Critical Development Note for Researchers

This compound's clinical development was terminated in 2017. The SOLAR trial was halted due to anticipated futility and a higher incidence of adverse events, including grade 3 diarrhea and grade 3 hyponatremia (20.4%), compared to the control arm [1] [4]. This information is vital for understanding the compound's overall risk-benefit profile.

References

Naquotinib clinical development termination reasons

Author: Smolecule Technical Support Team. Date: February 2026

What was Naquotinib?

This compound (ASP8273) was an investigational, oral third-generation EGFR tyrosine kinase inhibitor (TKI) developed by Astellas Pharma. It was designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type (normal) EGFR to reduce side effects [1] [2].

Reasons for Development Termination

The clinical development of this compound was terminated primarily due to the results from a pivotal Phase 3 trial called SOLAR (NCT02588261) [1] [3] [4].

The table below summarizes the key factors that led to this decision:

Termination Factor Details
Efficacy Inferior performance compared to first-generation EGFR TKIs (gefitinib/erlotinib) as a first-line treatment in the SOLAR trial [1].
Safety & Toxicity High rates of Grade 3 (severe) adverse events, including hyponatremia (low sodium) in 20.4% of patients and diarrhea in 6.0% [1].
Competitive Landscape The success of osimertinib (Tagrisso) set a high bar for efficacy and tolerability, making it difficult for other third-generation TKIs with inferior profiles to succeed [1] [3].

In May 2017, an independent data monitoring committee recommended terminating the SOLAR trial due to anticipated futility based on a pre-planned analysis. At that time, 530 of the planned 600 patients had been enrolled [1].

Clinical Trial Data Summary

The table below consolidates the available clinical efficacy data for this compound from its earlier-phase trials [1]:

Trial Phase Patient Population Objective Response Rate (ORR) Note
Phase 1 (U.S.) EGFR T790M+ NSCLC 31% (18 of 58 patients) Across all doses; 300 mg daily established as the Recommended Phase 2 Dose (RP2D).
Phase 1 (Japan) EGFR T790M+ NSCLC 42% (32 of 76 patients) At the RP2D of 300 mg daily.

Documented Resistance Mechanisms

Preclinical research was conducted to understand how cancer cells might develop resistance to this compound. The diagram below illustrates the key findings from one study that established this compound-resistant cell lines [2].

G NaquotinibTreatment This compound Treatment Resistance Acquired Resistance NaquotinibTreatment->Resistance NRASAmp NRAS Amplification Resistance->NRASAmp METAmp MET Amplification Resistance->METAmp DownstreamActivation Activates downstream RAS/RAF/MEK/ERK signaling pathway NRASAmp->DownstreamActivation

This research suggested that combining this compound with a MEK inhibitor (like trametinib) could be a potential strategy to overcome this specific resistance, not only for this compound but also for osimertinib-resistant cells [2].

Context Among Other Third-Generation EGFR TKIs

This compound was one of several third-generation EGFR TKIs developed concurrently. Its discontinuation was part of a broader trend where several drugs in this class (including rociletinib, olmutinib, and mavelertinib) were halted due to issues with lower efficacy and/or higher toxicities compared to osimertinib, which became the established standard of care [1] [3] [5].

References

Naquotinib Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

What were the primary toxicity issues that led to the discontinuation of Naquotinib's development?

The global Phase III SOLAR trial was terminated in 2017 after an independent committee determined the trial was likely futile. Key toxicity findings are summarized below [1].

Toxicity Issue Incidence in this compound Group Incidence in Control Group (Gefitinib/Erlotinib)
Grade 3 Hyponatremia 20.4% < 1%
Grade 3 Diarrhea 6.0% 2.7%

The high incidence of severe hyponatremia was a particularly significant adverse event that, combined with lower efficacy, resulted in the termination of this compound's clinical development [1].


Are there established protocols for investigating toxicity mechanisms of TKIs like this compound?

While no this compound-specific protocols exist, the following general methodologies are applicable for investigating TKI toxicity and metabolic profiles.

1. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)

This protocol helps determine a compound's metabolic half-life and intrinsic clearance, which are critical for understanding its toxicity potential [2].

  • Objective: To quantify Nazartinib (a third-generation EGFR TKI) in HLMs and estimate its metabolic stability.
  • Methodology: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).
  • Experimental Workflow:

G A Incubate Compound with HLMs B Sample Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) A->B C Stop Reaction & Prepare Samples B->C D UPLC-MS/MS Analysis C->D E Data Analysis: Calculate In Vitro t½ & Clint D->E

  • Key Steps:
    • Incubation: Prepare a reaction mixture containing the TKI (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL), and NADPH-regenerating system in a phosphate buffer (pH 7.4). Incubate at 37°C [2].
    • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes) and immediately transfer to a stop solution (e.g., acetonitrile with internal standard) to terminate the reaction [2].
    • Sample Preparation: Vortex, centrifuge (e.g., 15,000 rpm for 10 min), and collect the supernatant for analysis [2].
    • UPLC-MS/MS Analysis:
      • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).
      • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous formic acid and acetonitrile.
      • Flow Rate: 0.4 mL/min.
      • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode [2].
    • Data Calculation: Plot the remaining percentage of the parent drug versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [2].

2. In Silico Analysis for Metabolic Lability and Structural Alerts

Computational tools can predict potential metabolic soft spots and structural alerts associated with toxicity before extensive lab work [2].

  • Objective: Identify metabolic soft spots and structural alerts in the TKI's chemical structure.
  • Software Tools: StarDrop software suite (incorporating P450 and DEREK modules).
  • Experimental Workflow:

G A Input Chemical Structure B P450 Module Analysis A->B C DEREK Module Analysis A->C D Review Composite Site Lability B->D E Identify Structural Alerts C->E F Propose Structural Modifications D->F E->F

  • Key Steps:
    • P450 Module: Use the software to calculate the Composite Site Lability (CSL) for each atom. A lower CSL value suggests a site is less metabolically labile and thus more stable. This helps identify metabolic "soft spots" [2].
    • DEREK Module: Run the structure through this knowledge-based system to screen for known structural alerts associated with mutagenicity, hepatotoxicity, and other adverse effects [2].
    • Integration: Combine findings from both modules to guide the design of new derivatives with improved metabolic stability and reduced toxicity risk. For instance, modifying the dimethylamino-butenoyl moiety has been suggested for Nazartinib [2].

How can we apply these insights to future drug development?

The case of this compound underscores the importance of thorough early-phase screening. The high rate of hyponatremia suggests unique on-target or off-target effects that should be investigated in future compounds [1]. Employing in silico tools and in vitro metabolic stability assays early in the drug discovery pipeline can help identify and mitigate such risks for new third-generation EGFR TKIs, saving significant time and resources [2].

References

Naquotinib metabolic clearance optimization

Author: Smolecule Technical Support Team. Date: February 2026

Naquotinib Metabolic Profile & Stability

The table below summarizes key quantitative data on this compound's (NQT) metabolic stability from human liver microsome (HLM) studies [1].

Parameter Value Experimental Conditions
In vitro half-life (t₁/₂) 67.96 min HLM matrix, 1 mg/mL protein, 1 mM NADPH [1]
Intrinsic Clearance (CLᵢₙₜ) 2.12 mL/min/kg HLM matrix, scaled from in vitro data [1]
Metabolic Stability Classification Moderate Compared to other Tyrosine Kinase Inhibitors (TKIs) [1]
Key Metabolic Reactions N-demethylation, Oxidation, Hydroxylation, Reduction HLM incubation, 30 μM NQT, 2 hrs, 37°C [2]
Reactive Intermediates Identified 2 aldehydes, 1 iminium ion Trapped using methoxyamine and potassium cyanide [2]

Interpretation and Comparison: this compound is classified as a drug with a moderate extraction ratio. This implies it is moderately excreted from the body, which may suggest a lower risk of drug accumulation compared to other TKIs like dacomitinib, which has a much longer in vitro half-life (157.5 min) and slower clearance [1] [3].

Experimental Protocols for Metabolic Studies

Here are detailed methodologies for key experiments related to this compound's metabolism.

Protocol 1: Assessing Metabolic Stability in HLMs

This protocol is used to determine the in vitro half-life and intrinsic clearance of this compound [1].

  • Incubation Preparation:

    • Prepare a NADPH-generating system.
    • Prepare the substrate solution: 30 μM this compound in a phosphate buffer (50 mM, pH 7.4) containing 3.3 mM MgCl₂.
    • Add Human Liver Microsomes (HLM) to the substrate solution at a final protein concentration of 1.0 mg/mL.
  • Initiation and Incubation:

    • Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C.
    • Start the metabolic reaction by adding 1.0 mM NADPH.
    • Incubate for a predetermined time (e.g., up to 120 minutes).
  • Termination and Sampling:

    • At specific time intervals, withdraw aliquots from the incubation mixture.
    • Immediately quench each aliquot with 2 volumes of ice-cold acetonitrile (to precipitate proteins and stop the reaction).
  • Sample Analysis:

    • Centrifuge the quenched samples at 14,000 rpm for 12 minutes at 4°C.
    • Collect the supernatant, filter it (0.22 μm), and mix it with the internal standard solution.
    • Analyze the samples using the validated LC-MS/MS method described below.
Protocol 2: Identifying Reactive Metabolites

This protocol screens for and characterizes reactive, electrophilic intermediates formed during metabolism [2].

  • Incubation with Trapping Agents:

    • Set up the HLM incubation as described in Protocol 1.
    • Include trapping agents in the initial mixture:
      • Methoxyamine (5 mM): to trap reactive aldehyde intermediates.
      • Potassium Cyanide (1 mM): to trap reactive iminium ions.
  • Control Incubations:

    • Run parallel control incubations without the trapping agents and without NADPH to confirm the reaction is metabolism-dependent.
  • Sample Processing and Analysis:

    • Terminate the reaction with ice-cold acetonitrile after 2 hours of incubation.
    • Process the samples as in Protocol 1.
    • Analyze using LC-MS/MS with a longer gradient (75 min) to separate metabolites.
    • Identify adducts by searching for predicted mass shifts in the mass spectrometer (e.g., +27 Da for cyano adducts, +31 Da for methoxyamine adducts).
Protocol 3: LC-MS/MS Method for this compound Quantification

This is a specific, validated method for quantifying this compound in a biological matrix like HLMs [1].

  • Chromatography:

    • Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm).
    • Mobile Phase: Isocratic, 45% Acetonitrile / 55% 10 mM Ammonium Formate (pH 4.2).
    • Flow Rate: 0.2 mL/min.
    • Run Time: 4.0 min.
    • Injection Volume: 1 μL.
    • Column Temperature: 20 ± 2°C.
  • Mass Spectrometry (MS):

    • Instrument: Triple Quadrupole (QqQ) with positive electrospray ionization (ESI+).
    • Ion Source Parameters:
      • Drying Gas (N₂) Flow: 12 L/min.
      • Drying Gas Temperature: 350°C.
      • Capillary Voltage: 4000 V.
    • Multiple Reaction Monitoring (MRM) Transitions:
      • This compound: m/z 563.0 → 463.0 (Quantifier) and 563.0 → 323.0 (Qualifier).
      • Internal Standard (Foretinib): m/z 633.0 → 128.0.
  • Sample Extraction:

    • Use protein precipitation with 2 volumes of acetonitrile per volume of matrix, followed by centrifugation and filtration.

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the logical workflow for conducting a metabolic stability study for this compound.

G Start Start Experiment Prep Prepare HLM Incubation (this compound + NADPH) Start->Prep Incubate Incubate at 37°C Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Ice-Cold ACN Sample->Quench Analyze Analyze via LC-MS/MS Quench->Analyze Data Determine Remaining Parent Drug Analyze->Data Calculate Calculate t½ and CLint Data->Calculate

This diagram outlines the key phases of a metabolic stability study for this compound, from incubation setup to data calculation.

The diagram below maps the primary metabolic pathways and the associated reactive intermediates of this compound identified in HLM studies [2].

G NQT This compound (Parent) M1 N-Demethylation Metabolite NQT->M1 Phase I Reactions M2 Oxidation Metabolite NQT->M2 M3 Hydroxylation Metabolite NQT->M3 M4 Reduction Metabolite NQT->M4 RI1 Reactive Iminium Ion M1->RI1 RI2 Reactive Aldehyde 1 M2->RI2 RI3 Reactive Aldehyde 2 M3->RI3 Trap1 Trapped with KCN RI1->Trap1 Trap2 Trapped with Methoxyamine RI2->Trap2 RI3->Trap2

This diagram shows the phase I metabolites of this compound and the reactive intermediates that can be derived from them, along with the appropriate trapping agents.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this compound's "moderate" metabolic stability? A moderate extraction ratio suggests a balanced clearance profile. It indicates that this compound is not rapidly metabolized, which could potentially lead to lower dosing frequency, but it is also not slowly cleared, which might reduce the risk of harmful drug accumulation in the body compared to some other TKIs [1].

Q2: Why should I screen for reactive metabolites during this compound metabolism studies? Reactive metabolites (like iminium ions and aldehydes) are electrophilic and can covalently bind to cellular proteins and DNA. This is often a key initial step in drug-induced organ toxicity. Identifying these intermediates helps in understanding the potential mechanism behind side effects observed in clinical trials, such as severe hyponatremia and diarrhea [2] [4].

Q3: My LC-MS/MS signal for this compound is weak or noisy. What could be the issue? First, check the instrument calibration and mobile phase freshness. Ensure that the sample extraction with acetonitrile is thorough and that proteins are completely precipitated. Confirm that you are using the correct MRM transitions and that the mass spectrometer parameters (like fragmentor voltage and collision energy) are optimized as per the validated method [1].

References

Naquotinib in Context: Third-Generation EGFR TKIs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about Naquotinib and other third-generation EGFR TKIs for context.

Drug Name Primary Molecular Target Key Resistance Mechanisms Common Adverse Reactions
This compound Del19/L858R/T790M [1] C797S mutation; bypass pathway activation [1] Information not specified in search results
Osimertinib Del19/L858R/T790M [1] C797S mutation; MET amplification; bypass pathway activation [1] [2] Diarrhea, skin rash, hyperglycemia, QTc prolongation, paronychia, abnormal LFT [1]
Lazertinib Del19/L858R/T790M [1] C797S mutation; bypass pathway activation [1] Information not specified in search results

Research Concepts and Experimental Pathways

To guide your research, here are some key resistance mechanisms and combination therapy concepts currently explored for third-generation EGFR TKIs like Osimertinib. These established pathways provide a logical starting point for investigating this compound combinations.

G EGFR TKI (e.g., this compound) EGFR TKI (e.g., this compound) Inhibits EGFR Inhibits EGFR EGFR TKI (e.g., this compound)->Inhibits EGFR Blocks downstream signaling Blocks downstream signaling Inhibits EGFR->Blocks downstream signaling Therapeutic effect Therapeutic effect Blocks downstream signaling->Therapeutic effect On-target resistance (e.g., C797S) On-target resistance (e.g., C797S) On-target resistance (e.g., C797S)->Inhibits EGFR Prevents drug binding Bypass pathway activation (e.g., MET, AXL) Bypass pathway activation (e.g., MET, AXL) Reactivates downstream signaling Reactivates downstream signaling Bypass pathway activation (e.g., MET, AXL)->Reactivates downstream signaling Reactivates downstream signaling->Therapeutic effect Histologic transformation (e.g., to SCLC) Histologic transformation (e.g., to SCLC) Alters tumor identity Alters tumor identity Histologic transformation (e.g., to SCLC)->Alters tumor identity Alters tumor identity->Therapeutic effect Metabolic reprogramming Metabolic reprogramming Alters cell survival pathways Alters cell survival pathways Metabolic reprogramming->Alters cell survival pathways Alters cell survival pathways->Therapeutic effect

Based on these resistance mechanisms, potential combination partners for investigation could include:

  • Fourth-generation TKIs: To target on-target mutations like C797S that arise after third-generation TKI treatment [1] [3].
  • Inhibitors of Bypass Pathways: Combining this compound with MET, AXL, or HER2 inhibitors to overcome resistance from alternative pathway activation [4] [3].
  • Cytotoxic Chemotherapy: Platin-based chemotherapy (e.g., carboplatin/cisplatin with pemetrexed) combined with a third-generation TKI has shown impressive efficacy in clinical trials [2].
  • Antibody-Drug Conjugates (ADCs): Agents targeting proteins like MET or HER3 show promise in overcoming TKI resistance [1] [3].
  • Immunotherapy Combinations: Although efficacy with ICIs is often limited in EGFR-mutant NSCLC, novel combinations, for example with Axl inhibitors, are being explored to modulate the tumor microenvironment [4].

Suggested Next Steps for Your Research

Given the lack of specific data on this compound combinations, I suggest you:

  • Consult specialized databases: Search PubMed, Google Scholar, and clinical trial registries (like ClinicalTrials.gov) using "this compound," "EGF816" (its developmental code), and "combination therapy" as keywords.
  • Review patent filings: Patent documents can sometimes provide early experimental data on drug combinations.
  • Network at conferences: Present findings at oncology conferences to connect with other researchers who might have unpublished data.

References

Naquotinib adverse event management

Author: Smolecule Technical Support Team. Date: February 2026

Known Adverse Events of Naquotinib

The following table summarizes the key adverse events (AEs) associated with this compound, primarily identified from a Phase 3 trial (SOLAR) where it was compared to first-generation EGFR-TKIs [1].

Adverse Event Frequency & Severity in this compound Arm (SOLAR Trial) Comparative Frequency in Gefitinib/Erlotinib Arm
Hyponatremia 20.4% (Grade 3) < 1%
Diarrhea 6.0% (Grade 3) 2.7%
Paronychia Common (all grades) Information missing
Rash Common (all grades) Information missing
Stomatitis Common (all grades) Information missing

Experimental Insights into Resistance Mechanisms

Although clinical management guides are unavailable, preclinical research explored mechanisms of acquired resistance to this compound. The following diagram illustrates the key findings from one study that established this compound-resistant cell lines [2].

G NaquotinibTreatment This compound Treatment AcquiredResistance Acquired Resistance NaquotinibTreatment->AcquiredResistance NRAS_Amplification NRAS Amplification AcquiredResistance->NRAS_Amplification MAPK_Pathway Sustained MAPK Pathway Activation NRAS_Amplification->MAPK_Pathway CombinationTherapy Combination Therapy: This compound + MEK Inhibitor NRAS_Amplification->CombinationTherapy MAPK_Pathway->CombinationTherapy Effect Growth Inhibition in Resistant Cells CombinationTherapy->Effect

Experimental Workflow for Investigating Resistance:

The study employed the following methodology to identify this resistance mechanism [2]:

  • Generation of Resistant Cell Lines: Established multiple this compound-resistant cell lines from parental NSCLC cells (PC-9, HCC827) and from cells with pre-existing resistance to earlier-generation TKIs (gefitinib, afatinib).
  • Viability Assays: Used MTT assays to confirm the resistant phenotype and to test the efficacy of combination therapies.
  • Comprehensive Molecular Analysis:
    • RNA Kinome Sequencing: Performed targeted RNA sequencing of over 500 kinase genes to identify alterations.
    • qPCR and FISH: Used quantitative PCR and Fluorescence In Situ Hybridization to validate gene amplification (e.g., NRAS, MET).
    • Immunoblotting: Analyzed protein expression and phosphorylation status of key signaling pathway components (e.g., p-ERK, p-AKT) to confirm pathway activation.
  • Testing Combination Strategies: Treated the resistant cells with this compound in combination with a MEK inhibitor (e.g., selumetinib, trametinib) and assessed the synergistic effects on cell growth.

Frequently Asked Questions (FAQs)

Why is there no official management guide for this compound adverse events? this compound's clinical development was terminated after an independent committee determined that the Phase 3 SOLAR trial was likely to fail. The trial showed not only a lack of superior efficacy but also a higher incidence of severe adverse events compared to control drugs [1].

Are the adverse events of this compound similar to those of other EGFR-TKIs? Partially. Diarrhea, paronychia, rash, and stomatitis are class-effect AEs common to many EGFR-TKIs, as the receptor is expressed in the skin and gastrointestinal tract [3]. However, the high incidence of Grade 3 hyponatremia appears to be a distinctive and particularly serious toxicity profile associated with this compound's specific structure [1].

What is the significance of the NRAS amplification finding? This preclinical finding suggests a potential bypass resistance mechanism, where the cancer cells evade this compound's effects by activating an alternative signaling pathway (RAS-RAF-MEK-ERK) that promotes cell survival and proliferation [2] [4]. This insight is valuable for fundamental research into EGFR inhibitor resistance, even though this compound itself is no longer being developed.

References

Drug Profile: Naquotinib (Third-Generation EGFR TKI)

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
Drug Name Naquotinib (also known as ASP8273)
Developer Astellas Pharma
Drug Class Third-generation, irreversible EGFR Tyrosine Kinase Inhibitor (TKI)
Primary Target EGFR-sensitizing mutations (e.g., L858R, 19-del) and the T790M resistance mutation [1]
Key Trial SOLAR Trial (Phase II)
Development Status Discontinued in May 2017. The SOLAR trial was stopped due to "general efficacy and high incidence of adverse reactions" [1].

Futility Analysis in Clinical Trials: A Conceptual Framework

Since specific futility data from the this compound SOLAR trial is not available in the public search results, the following guide is based on standard clinical trial methodology. Futility analysis determines if a trial is unlikely to demonstrate a treatment benefit if continued, allowing for early termination to conserve resources [2] [3].

Futility Stopping Rules & Decision Matrix

The table below summarizes common statistical rules for futility analysis in a two-stage trial design. Zt represents the test statistic at the interim analysis, t is the information fraction, and δ is the hypothesized treatment effect [3].

Rule Name Core Principle Decision Rule for Futility Primary Control
Rule 1: Conditional Power [2] [3] Probability of a significant final result given current data. Stop if Conditional Power < pre-set cutoff (e.g., 10-20%). Probability of stopping under the Null Hypothesis (H₀)
Rule 2: Test H₀ [3] Directly evaluates current evidence against the null. Stop if test statistic Zt < cutoff c(γ). Probability of stopping under the Null Hypothesis (H₀)
Rule 3: Test the Alternative [3] Evaluates if the alternative hypothesis is no longer plausible. Stop if futility statistic ZtF < cutoff cF(ξ). Probability of stopping under the Alternative Hypothesis (Hₐ)
FAQs & Troubleshooting for Futility Analysis

Q1: Our basket trial has uneven enrollment across tumor indications. How can we make a timely futility decision?

  • Challenge: Slow-enrolling indications delay futility analysis for the entire trial [4].
  • Recommended Solution: Implement an optimal two-stage design with an aggregated (pooled) futility analysis [4].
  • Protocol: Pre-specify a total sample size across all indications for the interim analysis. When that total is reached, pool all available data for a single futility assessment. This allows for an earlier decision. The final analysis can then use a method like "pruning and pooling" to control for global error rates [4].

Q2: What is the optimal timing for a futility analysis?

  • Guideline: There is no universal rule, but optimality is often defined in terms of the information fraction (t) and the probability of stopping for futility under the alternative hypothesis (ξ) [3].
  • Recommendation: For a two-stage trial, designs that minimize the expected sample size under the null hypothesis are often considered optimal. The timing and cutoff should be chosen to achieve a desired probability (e.g., a low ξ like 0.10-0.20) of incorrectly stopping a truly effective treatment [3].

Q3: How should we handle a futility analysis when the outcome's variability was underestimated during trial planning?

  • Challenge: Lower-than-expected event rates or higher variability can lead to "operational futility," where the trial lacks the power to answer its central question, regardless of the treatment effect [2].
  • Recommended Solution: Calculate the revised unconditional power. Re-perform the original power calculation using updated estimates of nuisance parameters (like variance or control event rate) from the interim data. If the revised power is unacceptably low, stopping for futility may be justified [2].

Experimental Insights into this compound Resistance

Pre-clinical studies established cell lines to investigate resistance mechanisms to this compound and other third-generation EGFR TKIs [5]. The workflow below summarizes the key experimental process.

G Start Establish Resistant Cell Lines A Parental NSCLC Cells (EGFR Mutations e.g., T790M) Start->A B Continuous Exposure to This compound or Osimertinib A->B C Generate Multiple Resistant Clones B->C D Comprehensive Analysis of Resistant Cells C->D E Key Finding: NRAS Amplification D->E reveals

The experimental workflow for investigating resistance involved establishing resistant cell lines from various parental NSCLC lines (including those naive to EGFR-TKIs or pre-exposed to first/second-generation TKIs) through continuous exposure to this compound or osimertinib, followed by comprehensive analysis of the resulting resistant clones [5].

Further analysis of the resistant cell lines revealed specific molecular changes. The diagram below illustrates the key identified resistance mechanism and a proposed strategy to overcome it.

G NRAS NRAS Gene Amplification MEK MEK Activation NRAS->MEK ERK ERK Signaling MEK->ERK TKI_Resistance Resistance to This compound ERK->TKI_Resistance Combo_Therapy Proposed Strategy: This compound + MEK Inhibitor Combo_Therapy->MEK Inhibits

The primary resistance mechanism identified was NRAS amplification, which leads to sustained activation of the MEK/ERK signaling pathway, bypassing the inhibition of EGFR by this compound [5]. This pathway offers a potential therapeutic target.

Protocol: Evaluating Combination Therapy to Overcome Resistance
  • Objective: To test the efficacy of MEK inhibitors in combination with this compound against this compound-resistant NSCLC cells [5].
  • Methodology:
    • Cell Viability Assay: Treat this compound-resistant cells (with NRAS amplification) and osimertinib-resistant cells with:
      • This compound alone
      • Osimertinib alone
      • A MEK inhibitor (e.g., selumetinib, trametinib) alone
      • Combination of this compound + MEK inhibitor
      • Combination of osimertinib + MEK inhibitor
    • Assay: Use a modified MTT assay after 96 hours of continuous drug exposure to measure growth inhibition [5].
  • Key Finding: The combination of This compound and a MEK inhibitor showed a highly beneficial effect on resistant cells, while the combination of osimertinib and a MEK inhibitor had limited effects. This suggests the combination could be a viable strategy to overcome specific resistance patterns [5].

References

Naquotinib therapeutic window optimization

Author: Smolecule Technical Support Team. Date: February 2026

Naquotinib Efficacy & Safety Profile

The table below summarizes key quantitative data from this compound's clinical trials and preclinical studies, which are critical for understanding its therapeutic window.

Aspect Data and Findings Context and Comparison
Clinical Efficacy (T790M+) ORR: 31% (U.S. Phase I, all doses); 42% (Japan Phase I, 300 mg dose) [1]. Lower efficacy than osimertinib; trial terminated due to futility [1].
Recommended Phase 2 Dose (RP2D) 300 mg once daily [1]. MTD was 400 mg daily (Japanese trial) [1].
Key Safety Concerns Grade 3 hyponatremia: 20.4%; Grade 3 diarrhea: 6.0% [1]. In SOLAR trial, significantly higher than gefitinib/erlotinib (hyponatremia <1%, diarrhea 2.7%) [1].
Preclinical Potency (Cell-based assays) Comparable to osimertinib for EGFR exon19del+T790M; more potent for EGFR L858R+T790M [2]. Wider therapeutic window than earlier gen. TKIs for EGFR exon 20 insertion mutations [2].
Metabolic Stability (HLM) In vitro t1/2: 67.96 min; Intrinsic Clearance: 2.12 mL/min/kg [3]. Classified as a moderate extraction ratio drug [3].

Mechanisms & Experimental Models

Understanding this compound's action and resistance mechanisms is vital for designing experiments.

Signaling Pathways & Resistance Mechanisms

This compound irreversibly inhibits EGFR mutants, including T790M, while sparing wild-type EGFR. Research indicates that resistance can emerge through bypass pathway activation rather than secondary EGFR mutations alone [4]. The diagram below illustrates key resistance pathways identified in established cell line models.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits Proliferation Proliferation EGFR->Proliferation Promotes Resistance Resistance NRAS_AMP NRAS_AMP Resistance->NRAS_AMP  e.g., MEK_ERK MEK_ERK NRAS_AMP->MEK_ERK Activates MEK_ERK->Proliferation Promotes

Key Experimental Protocols

1. Establishing this compound-Resistant Cell Lines [4]

  • Principle: Mimic clinical acquired resistance by chronically exposing sensitive NSCLC cell lines to increasing doses of this compound.
  • Procedure:
    • Cell Lines: Use EGFR-mutant lines (e.g., PC-9, HCC827). For models of secondary resistance, use lines with pre-existing T790M mutation (e.g., RPC-9, PC-9/BRc1).
    • Dosing: Start exposure at a low concentration (e.g., IC~20~). Gradually increase the this compound concentration in the culture medium over several months.
    • Maintenance: Culture resistant cells in a medium containing a maintenance dose of this compound.
    • Validation: Confirm resistance via MTT assay, showing a significant increase in IC~50~ compared to parental cells.

2. Investigating Combination Therapy to Overcome Resistance [4]

  • Principle: Target bypass resistance pathways (e.g., NRAS-MEK-ERK) with combination therapy.
  • Procedure:
    • Cell Treatment: Treat confirmed this compound-resistant cell lines (with NRAS amplification) with:
      • This compound alone.
      • A MEK inhibitor (e.g., selumetinib, trametinib) alone.
      • This compound and MEK inhibitor in combination.
      • Vehicle control.
    • Viability Assay: Use MTT or similar cell viability assay after 96 hours of continuous drug exposure.
    • Data Analysis: Calculate combination indices to determine synergistic, additive, or antagonistic effects. The combination is expected to show significantly greater growth inhibition than either agent alone in resistant models.

Frequently Asked Questions (FAQs)

Q1: Why was this compound's clinical development terminated? A1: Development was halted after the phase III SOLAR trial was stopped due to anticipated futility. This compound did not demonstrate superior efficacy compared to first-generation TKIs (gefitinib/erlotinib) as a first-line treatment and had a worse safety profile, particularly concerning high rates of severe hyponatremia [1].

Q2: How can I accurately quantify this compound concentrations in an in vitro metabolic stability assay? A2: Use a validated LC-MS/MS method. One protocol suggests [3]:

  • Chromatography: Reversed-phase C18 column under isocratic conditions.
  • Detection: Tandem mass spectrometry with positive ion mode.
  • Internal Standard: Foretinib.
  • Linearity: The method is validated for 5–500 ng/mL in a human liver microsome (HLM) matrix.

Q3: Our lab's this compound-resistant cell lines show no EGFR C797S mutation. What other mechanisms should we investigate? A3: The C797S mutation is not a universal resistance mechanism for this compound. Focus on bypass track activation:

  • Amplification of NRAS or MET [4].
  • Conduct phospho-RTK arrays and RNA kinome sequencing on resistant vs. parental cells to identify universally activated pathways [4].
  • Analyze changes in the RAS activation assay (GTP-RAS pull-down) to confirm functional pathway activity [4].

Q4: Is this compound effective against EGFR exon 20 insertion mutations? A4: Preclinical structural and pharmacological characterization indicated that this compound, like osimertinib, had comparable efficacy and a wide therapeutic window against certain EGFR exon 20 insertion mutants in vitro [2]. Its clinical efficacy remains unknown due to discontinued development.

References

Quantitative Profile of Naquotinib Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data related to naquotinib's metabolic stability, derived from a validated LC-MS/MS method [1].

Parameter Value Interpretation / Implication
In Vitro Half-life (t₁/₂) 67.96 minutes Moderate metabolic stability in human liver microsomes [1].
Intrinsic Clearance (CLᵢₙₜ) 2.12 mL/min/kg Classifies this compound as a moderate extraction ratio drug [1].
Therapeutic Indication Investigational third-generation EGFR TKI for NSCLC with specific mutations (e.g., T790M) [2] [3] [4]. Clinical development was terminated due to futility and side effects, including hyponatremia and diarrhea [2].
Key Resistance Mechanisms MET or NRAS amplification [5]. A potential strategy to overcome resistance is combination therapy with MEK inhibitors [5].

Experimental Protocol: Assessing Metabolic Stability via LC-MS/MS

This detailed protocol is adapted from the first published LC-MS/MS method for quantifying this compound concentration and determining its metabolic stability in a human liver microsome (HLM) matrix [1].

1. Reagent Preparation

  • This compound Stock Solutions: Prepare a 2 mg/mL stock of this compound (≥98% purity) in DMSO. Subsequently dilute in mobile phase to create working solutions of 200 μg/mL and 20 μg/mL [1].
  • Internal Standard (IS) Solution: Prepare a 100 μg/mL stock of foretinib in DMSO. Dilute 50-fold in mobile phase to obtain a 1 μg/mL working solution (WK3) [1].
  • Mobile Phase: Prepare an isocratic mobile phase of 10 mM Ammonium Formate (pH 4.2) and Acetonitrile (45:55, v/v) [1].
  • HLM Matrix: Thaw and dilute pooled HLMs in phosphate buffer to a concentration of 40 μL of HLM per 1 mL of buffer [1].

2. Calibration Standard Preparation

  • Spike the appropriate volume of the 20 μg/mL this compound working solution into the HLM matrix to create a calibration curve with 12 points, ranging from 5 to 500 ng/mL [1].
  • Prepare Quality Control (QC) samples at concentrations of 5 ng/mL (LLQC), 15 ng/mL (LQC), 150 ng/mL (MQC), and 400 ng/mL (HQC) [1].

3. Sample Extraction via Protein Precipitation

  • To 1 mL of each standard or QC sample, add 2 mL of ice-cold acetonitrile and 50 μL of the 1 μg/mL IS working solution (WK3) [1].
  • Vortex the mixture vigorously and centrifuge at 14,000 rpm for 12 minutes at 4°C to precipitate proteins [1].
  • Collect 1 mL of the clear supernatant and filter it through a 0.22 μm syringe filter before transferring it to an LC vial for analysis [1].

4. LC-MS/MS Analysis and Quantification

  • Liquid Chromatography:
    • Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm).
    • Mobile Phase: As prepared in Step 1.
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 1 μL.
    • Run Time: 4 minutes [1].
  • Mass Spectrometry:
    • Instrument: Triple Quadrupole (QqQ) with positive electrospray ionization (ESI+).
    • Interface Settings: Drying gas (N₂) at 12 L/min and 350°C; Capillary voltage at 4000 V [1].
    • MRM Transitions:
      • This compound: m/z 563 → 463 (CE: 22 eV) and m/z 563 → 323 (CE: 18 eV).
      • Foretinib (IS): m/z 633 → 128 (CE: 20 eV) [1].
  • Data Analysis: Plot the peak area ratio of this compound to the internal standard against the nominal concentration to construct the calibration curve. Use this curve to determine the concentration of this compound in unknown samples. Calculate metabolic stability parameters (half-life and intrinsic clearance) from the depletion curve of this compound over time in the HLM incubation [1].

Frequently Asked Questions (FAQs)

Q1: What does this compound's "moderate extraction ratio" mean for laboratory experiments? A1: A moderate extraction ratio suggests that this compound is metabolized and cleared from the body at a moderate rate. In practical terms, this may translate to a lower risk of drug accumulation in in vivo models compared to some other TKIs with slower clearance, which is a relevant factor for designing repeated-dose toxicity studies [1].

Q2: Why was this compound's clinical development terminated? A2: A Phase III trial (SOLAR) comparing this compound to gefitinib/erlotinib as a first-line treatment was terminated early due to anticipated futility. The this compound arm also showed a higher incidence of significant side effects, notably grade 3 hyponatremia (20.4%) and diarrhea (6.0%), which contributed to the decision to halt development [2].

Q3: Are there any known resistance mechanisms to this compound? A3: Preclinical studies have identified that amplification of the MET or NRAS genes can be an acquired resistance mechanism to this compound. Research suggests that the combination of this compound with a MEK inhibitor could potentially overcome this resistance in some cell lines [5].

Experimental Workflow for Metabolic Stability Assessment

The following diagram visualizes the core experimental workflow for the LC-MS/MS-based metabolic stability assay.

Start Start Experiment Prep Prepare Reagents and Calibration Standards Start->Prep Incubate Incubate this compound with Human Liver Microsomes (HLM) Prep->Incubate Extract Sample Extraction: Protein Precipitation with ACN Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Calculate Calculate Metabolic Parameters (t₁/₂ and CLᵢₙₜ) Analyze->Calculate End End and Interpret Data Calculate->End

This compound's Mechanism and Resistance Pathway

This diagram illustrates the drug's molecular mechanism of action and a key identified resistance pathway, providing context for its activity and limitations.

Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) Signaling Inhibition of Downstream Signaling (ERK, AKT) Mutant_EGFR->Signaling Constitutive Activation This compound This compound (ASP8273) This compound->Mutant_EGFR Irreversibly Binds to C797 Cell_Death Tumor Cell Death Signaling->Cell_Death Resistance Acquired Resistance (MET or NRAS Amplification) Bypass Bypass Signaling Activation Resistance->Bypass Reactivates Bypass->Signaling Reactivates

References

Naquotinib vs osimertinib efficacy L858R T790M

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Key Characteristics Comparison

The table below summarizes the available experimental data for Naquotinib and Osimertinib.

Feature This compound (ASP8273) Osimertinib (AZD9291)
Generation Third-generation EGFR TKI [1] [2] Third-generation EGFR TKI [2] [3] [4]
Primary Target EGFR activating mutations (L858R, 19del) & T790M [1] EGFR activating mutations (L858R, 19del) & T790M [3] [4]
Efficacy in L858R/T790M (Preclinical) More potent than Osimertinib in in vitro models [1] Less potent than this compound in in vitro models for this specific compound mutation [1]
Efficacy in 19del/T790M (Preclinical) Comparable to Osimertinib [1] Comparable to this compound [1]
Activity against EGFR exon 20 insertions Shows efficacy with a wide therapeutic window [1] Shows comparable efficacy with a wide therapeutic window [1]
Clinical Development Status Development discontinued; Phase III trials reported [2] Approved and standard of care globally; used in first-line and second-line settings [3] [5]
Key Resistance Mutation C797S mutation (shared resistance mechanism with other 3rd gen TKIs) [1] [4] C797S mutation [6] [4] [7]

Experimental Protocol Insights

The core findings for this compound's efficacy compared to Osimertinib come from a 2018 preclinical study published in Molecular Cancer Therapeutics [1]. Here is a summary of the key methodological approach:

  • In Vitro Models: The study used Ba/F3 cell lines engineered to express various clinically relevant EGFR mutations, including L858R, exon 19 deletion, L858R+T790M, and exon 19 deletion+T790M [1].
  • Efficacy Assessment: The inhibitory effects of this compound, Osimertinib, and other EGFR-TKIs were quantified by measuring cell viability. The half-maximal inhibitory concentration (IC50) was used as the primary metric to compare the potency of the drugs against different mutation profiles [1].
  • Structural Analysis: The researchers employed structural modeling to elucidate the mechanism of drug binding and the basis for sensitivity and resistance in different EGFR mutants, such as exon 20 insertion mutations [1].

Interpretation and Context

  • Preclinical vs. Clinical Data: The data showing this compound's superior potency against L858R/T790M is from laboratory cell models [1]. This does not necessarily translate to superior efficacy in human patients, as drug performance is also influenced by pharmacokinetics (absorption, distribution, metabolism) and toxicity.
  • Development Status is Key: Osimertinib is a globally approved standard of care based on robust Phase III clinical trial data (e.g., the FLAURA trial) demonstrating significant overall survival benefit [3] [5]. In contrast, this compound's development was halted after Phase III trials, suggesting it may not have met efficacy or safety endpoints compared to the established benchmark [2].
  • Overcoming Resistance: Research is actively focused on developing strategies to overcome resistance mediated by the C797S mutation, which affects all third-generation TKIs. Promising approaches include the development of fourth-generation EGFR TKIs (e.g., BLU-945) and combination therapies targeting parallel pathways like MET amplification [6] [8] [4].

Research and Development Pathway

The following diagram outlines the general experimental workflow for evaluating EGFR inhibitors, based on the methodologies from the cited studies.

workflow Start Start: Identify EGFR Mutation Step1 Preclinical In-Vitro Testing Start->Step1 Step2 Structural Analysis Step1->Step2 IC50 Data Step3 Clinical Trial Phases Step2->Step3 Mechanism of Action Step4 Data Analysis & Regulatory Review Step3->Step4 Efficacy & Safety Data End Clinical Application / Further Research Step4->End

The available evidence indicates that while this compound showed promising and, in one specific laboratory context, more potent activity against L858R/T790M mutations than Osimertinib, it did not progress to clinical approval.

References

Naquotinib vs rociletinib toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib Toxicity Profile at a Glance

The table below summarizes the key toxicities associated with Rociletinib based on data from clinical trials [1] [2].

Toxicity Type Incidence (Grade 3 or Higher) Characteristics and Management
Hyperglycemia 24.0% of patients [2] Frequent adverse event; requires monitoring and management [1] [2].
Corrected QT Prolongation (QTc) 6.7% of patients [2] Known risk; requires periodic ECG monitoring [1] [2].
Gastrointestinal Effects Diarrhea: 2.7%; Vomiting: 1.3% [2] Diarrhea and nausea were common treatment-emergent adverse events [1] [2].
Other Common AEs Not specified (Generally Common) Fatigue and decreased appetite were also reported [1].

Experimental Data and Clinical Context for Rociletinib

The toxicity data for Rociletinib is derived from clinical trials investigating its use in patients with advanced EGFR-mutated non-small cell lung cancer (NSCLC) who had progressed after prior EGFR TKI therapy [1] [2].

  • Study Design: The data comes from Phase I/II and Phase III (TIGER-3) open-label clinical trials [1] [2]. In these studies, patients received oral Rociletinib at doses of 500 mg or 625 mg twice daily [2].
  • Safety Assessments: Toxicity and adverse events (AEs) were reported throughout the studies using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [2]. Safety was a secondary endpoint in these trials, and all patients who received at least one dose of the drug were included in the safety analysis [1] [2].
  • Comparative Context: During its development, Rociletinib was compared with other third-generation EGFR inhibitors like Osimertinib. A comparative table from a 2016 review highlighted that hyperglycemia and QTc prolongation were distinctive toxicities for Rociletinib, whereas a competitor compound was associated with a different set of severe adverse events, including pneumonitis [1].

Experimental Protocol for Assessing TKI Toxicity

For a standardized comparison of toxicity between different TKIs, the following methodological approach, reflecting common practice in clinical trials, can be used:

  • Patient Population: Enroll patients with the specific cancer type (e.g., EGFR-mutated NSCLC) who have documented disease progression on a prior line of relevant TKI therapy [2].
  • Study Drug Administration: Administer the investigational TKI (e.g., Rociletinib) in predefined cycles. The study should specify the formulation (free-base or salt) and dosing schedule (e.g., 500 mg twice daily) [1] [2].
  • Safety Monitoring:
    • Laboratory Tests: Conduct regular blood tests to monitor metabolic parameters like fasting blood glucose and lipid profiles [1] [3].
    • Cardiac Monitoring: Perform serial electrocardiograms (ECGs) to measure the corrected QT (QTc) interval [1] [2].
    • Adverse Event Reporting: Systematically record all adverse events using a standardized grading system like NCI CTCAE [2].
  • Dose Modification Rules: Predefine protocols for dose reductions or interruptions in response to specific toxicities (e.g., for grade 3 or higher hematologic or non-hematologic AEs) [2].
  • Data Analysis: Analyze the incidence and severity (grade) of all treatment-emergent adverse events in the study population.

Mechanism of Action and Associated Toxicity

The diagram below illustrates the proposed mechanism of Rociletinib and the pathway linked to its hallmark toxicity.

G Rociletinib Rociletinib EGFR_T790M EGFR (T790M Mutant) Rociletinib->EGFR_T790M Potent Inhibition EGFR_WT EGFR (Wild-Type) Rociletinib->EGFR_WT Weak Inhibition Hyperglycemia Hyperglycemia Rociletinib->Hyperglycemia  Off-Target Mechanism Downstream_Signaling Downstream Pro-Survival Signaling (e.g., PI3K/Akt) EGFR_T790M->Downstream_Signaling Constitutive Activation Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Insulin_Signaling Potential Impact on Insulin Signaling Hyperglycemia->Insulin_Signaling

This diagram shows that Rociletinib was designed to potently and irreversibly inhibit EGFR harboring the T790M resistance mutation, while having minimal activity against wild-type EGFR [1]. However, the precise off-target mechanism leading to hyperglycemia is not fully elucidated. Preclinical data for other TKIs (like Nilotinib) suggest that inhibition of key metabolic regulators in tissues like adipose can lead to insulin resistance and dysfunctional glucose metabolism, providing a plausible hypothesis for similar effects with Rociletinib [3].

References

Naquotinib vs. First-Generation EGFR TKIs at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Naquotinib (ASP8273) First-Generation EGFR TKIs (Gefitinib/Erlotinib)
Generation & Target Third-generation EGFR TKI First-generation EGFR TKI
Mechanism of Action Irreversible inhibitor designed to target EGFR T790M mutation and common EGFR mutations (Del19, L858R) [1]. Reversible inhibitor of the EGFR tyrosine kinase domain [2].
Key Efficacy Outcome (SOLAR Trial) Inferior PFS (Development terminated due to futility) [1]. Superior PFS compared to this compound in the same trial [1].
Common Adverse Events (AEs) Diarrhea [1] Acneiform eruption, rash, mucositis, diarrhea [3].

| Notable Grade 3+ AEs | Hyponatremia: 20.4% Diarrhea: 6.0% [1] | Diarrhea: 2.7% Hyponatremia: <1% [1] | | Development Status | Clinical development terminated (May 2017) [1]. | Approved and widely used as a standard first-line treatment for advanced *EGFR+-mutant NSCLC [3] [2]. |

Key Experimental Data and Context

The core of the comparison lies in the results from the SOLAR trial and studies on first-generation TKIs.

  • The SOLAR Trial (NCT02588261): This was a global, randomized Phase 3 trial that directly compared this compound against gefitinib or erlotinib as a first-line treatment for patients with advanced *EGFR+-mutant NSCLC. The trial was terminated early after an independent committee determined that this compound was unlikely to demonstrate non-inferiority or superiority compared to the first-generation drugs, a conclusion based on a pre-planned futility analysis [1].
  • Data on First-Generation TKIs: Studies show that first-generation EGFR TKIs are effective but face challenges with acquired resistance. For instance, a 2019 comparative study found that gefitinib and erlotinib have similar effectiveness, though gefitinib may have a better safety profile for certain skin toxicities and be more cost-effective [3]. A larger 2018 retrospective analysis indicated that while all are effective, afatinib (a second-generation TKI) may offer a progression-free survival (PFS) advantage over gefitinib, and erlotinib showed intermediate PFS [2].

Interpretation and Takeaways for Professionals

For researchers and clinicians, the this compound case highlights critical aspects of drug development in the competitive EGFR TKI landscape.

  • Efficacy is Paramount: Despite a rational design to overcome T790M-mediated resistance, this compound failed to outperform established first-line options in terms of PFS. This underscores that pre-clinical promise does not always translate to clinical success, especially against active comparators.
  • Safety Profile is a Key Differentiator: The high rate of severe hyponatremia with this compound was a significant liability. In contrast, the safety profiles of first-generation TKIs are well-understood and generally manageable, making them a more reliable choice.
  • The Current Standard Has Evolved: It is crucial to note that osimertinib, another third-generation EGFR TKI, has become the standard of care for first-line treatment of advanced *EGFR+-mutant NSCLC based on superior PFS and overall survival (OS) over first-generation TKIs [1]. The failure of this compound stands in contrast to the success of osimertinib.

Mechanisms and Workflow

The following diagram illustrates the therapeutic intent and subsequent clinical outcome of using this compound in the first-line setting, based on the SOLAR trial results.

Start EGFR+ NSCLC (First-Line Setting) TherapeuticIntent Therapeutic Intent: Block EGFR signaling in mutant cells Start->TherapeuticIntent ClinicalOutcome Clinical Outcome: Inferior PFS vs. Gefitinib/Erlotinib TherapeuticIntent->ClinicalOutcome KeyToxicity Key Grade 3+ Toxicity: Hyponatremia (20.4%) ClinicalOutcome->KeyToxicity DevelopmentStatus Development Status: Terminated ClinicalOutcome->DevelopmentStatus

References

Naquotinib IC50 comparison other EGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro IC50 Comparison of EGFR Inhibitors

The following table compiles IC50 values (nM) from various studies to facilitate a direct comparison of inhibitory potency. Please note that these values are highly dependent on the experimental model and conditions.

Inhibitor Generation EGFR Common Mutants (e.g., del19, L858R) EGFR T790M Mutant Wild-Type (WT) EGFR Key Resistance Mutation
Naquotinib (ASP8273) [1] [2] 3rd 8 - 33 nM [1] Potent activity demonstrated [3] 230 nM [1] MET or NRAS amplification [3]
Osimertinib (AZD9291) [4] [5] 3rd Potent activity demonstrated [4] Potent activity demonstrated [4] ~152 nM [6] EGFR C797S [5]
Afatinib [4] [5] 2nd Potent activity demonstrated [4] Ineffective due to toxicity [4] ~31 nM [4] EGFR T790M [5]
Erlotinib [4] [5] 1st Potent activity demonstrated [4] Ineffective [4] Comparable to Osimertinib [4] EGFR T790M [5]
Rociletinib [4] 3rd Less potent than Erlotinib/Osimertinib [4] Potent activity demonstrated [4] Comparable to Osimertinib [4] Information Missing

Experimental Data and Methodology for this compound

The quantitative data for this compound primarily comes from preclinical studies using standardized cell-based assays.

  • In Vitro Models and Protocols: The key in vitro data was generated using endogenously EGFR-dependent human lung cancer cell lines, including:
    • PC-9 (harboring EGFR exon 19 deletion)
    • HCC827 (harboring EGFR exon 19 deletion)
    • NCI-H1975 (harboring L858R/T790M mutations) Cell growth inhibition was measured using colorimetric cell viability assays, such as the MTT or MTS assay, after continuous exposure to the drug for 96 hours. The IC50 value represents the concentration at which this compound inhibits 50% of cell growth [1] [2].
  • Mechanism of Action: this compound is an orally available, irreversible EGFR inhibitor. It forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR kinases. Its key characteristic is being mutant-selective, meaning it has greater potency against activating (e.g., exon 19 del, L858R) and resistance (T790M) mutants compared to the wild-type EGFR [1] [2].
  • In Vivo Efficacy: In mouse xenograft models (e.g., NCI-H1975), oral administration of this compound led to dose-dependent tumor regression and achieved complete tumor regression after a 14-day treatment in some models [1] [2].

Common Experimental Protocols in EGFR Inhibitor Research

For the broader comparison, the methodologies cited across studies are consistent and reliable.

  • Cellular IC50 Determination: A common method involves using Ba/F3 cell lines engineered to express specific EGFR mutants (e.g., del19, L858R, T790M) or wild-type EGFR. Cell viability is measured via MTS assay after drug treatment, and IC50 values are calculated using nonlinear regression analysis (e.g., with GraphPad Prism) [4].
  • Therapeutic Window Calculation: To assess selectivity, researchers often calculate a "therapeutic window" by determining the ratio of the IC50 for wild-type EGFR to the IC50 for a specific EGFR mutant. A higher ratio indicates a wider therapeutic window and better mutant selectivity, which is a hallmark of third-generation inhibitors like Osimertinib and this compound [4].
  • Analysis of Signaling Pathways: The biochemical effects of these inhibitors are confirmed through immunoblotting (Western blotting). This technique verifies the inhibition of the intended target (phospho-EGFR) and its downstream signaling pathways (e.g., phospho-ERK and phospho-AKT) [4] [3].

Clinical Development Status of this compound

It is crucial for a comprehensive comparison to note that this compound is not an approved drug and its clinical development has been halted [6].

  • Phase 3 Trial (SOLAR) Outcome: A global Phase 3 trial comparing this compound to Gefitinib/Erlotinib as a first-line treatment for advanced EGFR+ NSCLC was terminated early due to anticipated futility. This compound performed worse than the first-generation EGFR TKIs [6].
  • Safety Profile: The trial also revealed a higher incidence of significant adverse events with this compound, including grade 3 hyponatremia (20.4%) and grade 3 diarrhea (6.0%), compared to the control arm [6].
  • Resistance Mechanisms: Studies in resistant cell lines identified that MET or NRAS amplification can be an acquired resistance mechanism to this compound. Research suggested that combining a MEK inhibitor with this compound could be a potential strategy to overcome this resistance [3].

EGFR Inhibitor Signaling and Experimental Workflow

To help visualize the scientific context, here is a diagram of the EGFR signaling pathway and the points of inhibition by these drugs.

EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Activates Downstream Downstream Pathways (AKT, ERK) P_EGFR->Downstream Triggers CellProcess Cell Proliferation & Survival Downstream->CellProcess Inhibitor EGFR Inhibitors (e.g., this compound, Osimertinib) Inhibitor->P_EGFR Inhibits

References

Naquotinib Development Status and Context

Author: Smolecule Technical Support Team. Date: February 2026

Naquotinib was a third-generation EGFR-TKI developed by Astellas. According to the search results, its clinical development was terminated in May 2017 following the SOLAR trial [1] [2]. The available information indicates its development was halted due to a profile of "general efficacy and high incidence of adverse reactions" [1].

The table below summarizes the available information on this compound and other third-generation EGFR-TKIs for context.

Drug Name Developer Status (as of search results) Key Context on CNS Activity
This compound Astellas Development terminated (May 2017) [1] [2] No specific CNS penetration data available in search results.
Osimertinib AstraZeneca Approved (US 2015, China 2017) [3] [1] Designed for better BBB penetration; demonstrated efficacy in CNS metastases [3].
Almonertinib Jiangsu Hansoh Pharmaceutical Approved in China (2020) [1] No specific data in search results.
Lazertinib Yuhan/Janssen Approved in South Korea (2021) [1] No specific data in search results.
Furmonertinib Shanghai Allist Pharmaceutical Approved in China (2021) [1] No specific data in search results.

Experimental Insights for CNS Penetration Assessment

For context on how CNS penetration for drugs like this compound is typically evaluated, the following methodologies are standard in the field. Please note that these are generalized protocols, and specific data for this compound from such experiments was not located.

  • Plasma and CSF Pharmacokinetic Studies: The gold standard for assessing BBB penetration in humans involves measuring drug concentrations in cerebrospinal fluid (CSF) and plasma collected concurrently from patients [3]. The CSF-to-plasma concentration ratio is then calculated. For example, this method determined CSF penetration rates for earlier TKIs: gefitinib (~1-3%), erlotinib (~3-6%), and afatinib (<1%) [3].
  • Preclinical Animal Models: In vivo studies using animal models of brain metastases measure drug concentrations in brain tissue and plasma. A high brain-to-plasma ratio indicates favorable CNS penetration. These models can also track the shrinkage of established brain tumors over time to evaluate intracranial efficacy [3].
  • In Vitro BBB Models: Laboratory assays using cell monolayers (e.g., MDCK-MDR1) that express human efflux transporters like P-gp and BCRP. These models determine whether a drug is a substrate for these transporters, which would hinder its brain uptake. Efflux ratio is a key metric; a high ratio suggests poor CNS penetration [3].

Therapeutic Context and Diagram

A major challenge in treating CNS metastases is the Blood-Brain Barrier (BBB), which actively pumps many drugs back into the bloodstream using efflux transporters like P-glycoprotein (P-gp) [3] [4]. First- and second-generation EGFR-TKIs are often substrates for these transporters, leading to low CNS concentrations and allowing brain tumors to grow [3]. Third-generation inhibitors like osimertinib were specifically designed to have lower affinity for these efflux pumps, thereby improving CNS penetration [3].

The diagram below illustrates the mechanism of action for EGFR-TKIs and the critical role of efflux transporters at the BBB.

References

Naquotinib clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Nilotinib vs. Imatinib

Long-term data from the ENESTnd phase 3 clinical trial provides a direct comparison between nilotinib and imatinib in newly diagnosed Chronic Phase CML (CML-CP) patients [1].

Outcome Measure Nilotinib 300 mg BID (10-Year Cumulative Rate) Imatinib 400 mg QD (10-Year Cumulative Rate) Clinical Significance
Major Molecular Response (MMR) 77.7% 62.5% Nilotinib leads to significantly higher rates of MMR [1].
Deep Molecular Response (MR4.5) 61.0% 39.2% Nilotinib leads to significantly higher rates of this deep response, which is a prerequisite for attempting Treatment-Free Remission (TFR) [1].
Eligibility for TFR 48.6% 29.7% More than twice as many patients on nilotinib became eligible to attempt stopping therapy [1].
Progression to Accelerated/Blast Phase (AP/BP) Lower Higher Nilotinib showed lower rates of progression to advanced disease stages over the long term [1].
Overall Survival (OS) 87.6% 88.3% No statistically significant difference in overall survival was observed between the two groups at 10 years [1].
Common Adverse Events (AEs) Hyperglycemia, hyperlipidemia, hyperbilirubinemia, cardiovascular events [2] [1] More frequent edema, muscle cramps, nausea [1] Safety profiles differ significantly, influencing drug choice based on patient comorbidities [2] [1].
Cardiovascular Events (CVEs) 16.5% 3.6% Nilotinib is associated with a higher incidence of arterial occlusive events, requiring careful patient selection and monitoring [1].

Key Experimental Protocols from Clinical Trials

The data in the table above is derived from rigorous clinical trial methodologies. Here are the protocols for the key studies cited.

ENESTnd Trial (Nilotinib vs. Imatinib) [1]
  • Study Design: Multicenter, randomized, open-label, Phase III clinical trial.
  • Participants: 846 adult patients with newly diagnosed Ph+ CML-CP.
  • Treatment Groups: Patients were randomized to receive nilotinib 300 mg twice daily, nilotinib 400 mg twice daily, or imatinib 400 mg once daily.
  • Primary Endpoint: MMR rate at 12 months.
  • Key Assessments:
    • Molecular Response: Measured by quantitative RT-PCR standardized to the International Scale (IS) every 3 months. Responses like MMR and MR4.5 were defined by specific BCR::ABL1 transcript levels [1].
    • Cytogenetic Response: Assessed via chromosome banding analysis of Giemsa-stained metaphases from bone marrow cells to detect Ph+ cells [1].
    • Safety Monitoring: Adverse events were recorded and graded using the Common Terminology Criteria for Adverse Events (CTCAE) [1].
Real-World Study (Nilotinib vs. Flumatinib) [2]
  • Study Design: Multicenter, retrospective analysis.
  • Participants: 165 patients with newly diagnosed CML-CP from two Chinese medical centers.
  • Treatment: Patients received either nilotinib (300 mg twice daily) or flumatinib (600 mg once daily).
  • Endpoints: Compared rates of MMR, MR4, and treatment failure, as well as safety profiles.
  • Response Monitoring: Molecular responses were assessed per the European LeukemiaNet (ELN) 2020 recommendations, using RT-qPCR [2].

Mechanistic Insights and Signaling Pathways

Nilotinib's efficacy and some of its unique toxicities can be understood through its mechanisms of action beyond BCR-ABL1 inhibition.

Nilotinib's Mechanism of Action and Vascular Toxicity Pathway

The following diagram illustrates how nilotinib inhibits BCR-ABL1 to treat CML, and also details the proposed pathway for its vascular adverse events.

Experimental Workflow for Gene Expression Profiling

The following diagram outlines the methodology used in one study to investigate how nilotinib affects gene expression in leukemic stem cells [3].

Interpretation Guide for Researchers

  • Efficacy vs. Survival: The superior molecular response with nilotinib did not translate into a significant overall survival advantage, likely because patients who failed imatinib could cross over to effective second-line therapies [1].
  • TFR as a New Endpoint: The higher rates of deep molecular response make nilotinib a preferred option when the treatment goal is attempting treatment discontinuation [1].
  • Safety-Driven Selection: The choice of TKI is increasingly guided by safety profiles and patient comorbidities. Nilotinib may be less suitable for patients with pre-existing cardiovascular risk factors [4] [1].

References

Naquotinib structural comparison other EGFR TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Pharmacological Comparison

The table below summarizes key characteristics of naquotinib compared to other EGFR TKIs, based on preclinical and clinical data.

Inhibitor (Generation) Core Structure Key Mutations Targeted Unique Preclinical Findings Clinical Development Status & Key Reasons
This compound (3rd) Pyrazine carboxamide [1] Activating (L858R, ex19del), T790M [1] [2] Potent against L858R+T790M; inhibits AXL-driven resistance [1] [2] Development halted: Futility in Phase 3 (SOLAR trial) vs. gefitinib; high grade 3 hyponatremia (20.4%) and diarrhea [3].
Osimertinib (3rd) Aminopyrimidine [4] Activating, T790M Standard for comparison; different inhibitory profile against specific mutations [2]. Approved: Global standard of care for 1st-line and T790M+ NSCLC [3].
Rociletinib (3rd) Anilinopyrimidine [4] Activating, T790M - Development halted: Lower efficacy and higher toxicity than osimertinib [3].
Olmutinib (3rd) Not specified in sources Activating, T790M - Approved in South Korea, then withdrawn: Stevens-Johnson syndrome [3].
Gefitinib (1st) 4-anilinoquinazoline [5] [6] Activating - Approved: First-generation TKI; used as comparator in this compound's SOLAR trial [3].

Detailed Experimental Data and Protocols

To ensure reproducibility, here are the methodologies from key studies that generated the comparative data.

  • Cell-Based Efficacy Assays (IC₅₀ Determination)

    • Purpose: To evaluate the potency of this compound and comparators (like osimertinib) against various EGFR mutations in vitro [2].
    • Cell Lines: Utilized Ba/F3 cell lines (a murine pro-B cell line) engineered to stably express human EGFR with specific mutations (e.g., L858R, exon19del, L858R+T790M, exon19del+T790M) [2].
    • Procedure: Cells were continuously exposed to a range of drug concentrations for 96 hours. Cell viability was measured using colorimetric MTS or MTT assays, which assess metabolic activity. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the resulting dose-response curves [2] [7].
  • In Vivo Xenograft Models

    • Purpose: To confirm the antitumor efficacy and selectivity of this compound in a live animal model [1].
    • Model Establishment: Immunocompromised mice were implanted with human NSCLC cell lines or patient-derived tumors (PDX) harboring relevant EGFR mutations [1].
    • Dosing and Analysis: Mice were treated with this compound, a control TKI (e.g., erlotinib or osimertinib), or a vehicle control. Tumor volumes were measured regularly over a treatment period (e.g., up to 90 days) to assess tumor regression and inhibition of recurrence. To assess side effects, phosphorylation of wild-type EGFR in mouse skin tissue was also analyzed [1].
  • Resistance Mechanism Analysis

    • Purpose: To identify how cancer cells develop resistance to this compound [7].
    • Resistant Cell Line Generation: this compound-resistant cells were established by chronically exposing susceptible cell lines (e.g., PC-9, RPC-9) to increasing concentrations of the drug [7].
    • Comprehensive Profiling: RNA from resistant and parent cells was subjected to kinome-targeted RNA sequencing to identify dysregulated genes. Techniques like quantitative PCR, fluorescence in situ hybridization (FISH), and immunoblotting were used to validate specific genetic amplifications (e.g., NRAS, MET) and subsequent activation of downstream signaling pathways [7].

Mechanisms of Action and Resistance

This diagram illustrates the key mechanisms of action and resistance for this compound, as identified in the studies.

G This compound This compound EGFR EGFR Mutant (L858R, ex19del, T790M) This compound->EGFR Inhibits AXL AXL This compound->AXL Inhibits DownstreamSurvival Downstream Survival & Proliferation Signals EGFR->DownstreamSurvival Activates AXL->DownstreamSurvival Activates (Bypass) Apoptosis Tumor Cell Death (Apoptosis) DownstreamSurvival->Apoptosis Without Signal Resistance_NRAS NRAS Amplification Resistance_NRAS->DownstreamSurvival Re-activates Resistance_MET MET Amplification Resistance_MET->DownstreamSurvival Re-activates Resistance_AXL AXL Overexpression (Bypass Pathway) Resistance_AXL->DownstreamSurvival Sustains

The diagram shows that this compound's primary action is inhibiting mutant EGFR, driving tumor cell death [1]. A key differentiator in preclinical models was its additional ability to inhibit phosphorylation of the AXL kinase, a known bypass resistance pathway [1]. Despite this, resistance emerged through other mechanisms like NRAS or MET amplification, which re-activate the crucial downstream survival pathways [7].

Interpretation Guide for Researchers

  • Structural Implications: this compound's pyrazine carboxamide core is distinct from osimertinib's aminopyrimidine, which may underlie differences in mutant selectivity, AXL inhibition, and off-target toxicities like hyponatremia [3] [1] [2].
  • Overcoming Resistance: The finding that NRAS amplification causes resistance to this compound suggests combination therapy with MEK inhibitors could be a viable strategy, which was supported by in vitro data [7].
  • Clinical Translation Failure: Promising preclinical profiles, including activity against exon 20 insertions and AXL, do not guarantee clinical success. The termination of this compound's development highlights the critical importance of therapeutic window and manageable toxicity in later-stage trials [3] [2].

References

Efficacy and Safety Comparison of Third-Generation EGFR-TKIs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a 2025 meta-analysis that compared several third-generation EGFR-TKIs with first-generation TKIs (gefitinib/erlotinib) for first-line treatment of advanced EGFR-mutated NSCLC [1]. Note that data is for overall EGFR mutations, not exclusively exon 19 deletion.

Third-Generation TKI PFS vs. 1st Gen (Hazard Ratio) OS vs. 1st Gen (Hazard Ratio) Grade 3-5 AEs vs. 1st Gen
Osimertinib Superior (HR 0.55) Similar (HR 0.86) Similar
Lazertinib Superior Similar Similar
Furmonertinib Superior Similar Similar
Aumolertinib Superior Similar Similar
Befotertinib Superior (suggested) Information Missing Higher
Naquotinib Inferior Inferior Higher

This analysis concluded that This compound was the only third-generation TKI that showed worse survival outcomes compared to first-generation TKIs, and it was also associated with a higher incidence of serious adverse events [1].

Experimental Protocol from Key Studies

For researchers designing experiments to evaluate EGFR-TKIs, the following methodologies from cited trials provide a reference:

  • Study Design: The foundational evidence for third-generation TKIs comes from phase III randomized controlled trials (RCTs). These studies typically compare the investigational TKI against a standard-of-care first-generation TKI (gefitinib or erlotinib) in patients with previously untreated, advanced EGFR-mutant NSCLC [1].
  • Primary Endpoints: Key efficacy endpoints include [2] [1]:
    • Progression-Free Survival (PFS)
    • Overall Survival (OS)
    • Central Nervous System (CNS) PFS
  • Patient Population: Patients are enrolled based on confirmed activating EGFR mutations (Ex19del or L858R), with testing often performed via PCR or NGS [3].
  • Outcome Measures:
    • Radiographic Response: Assessed per RECIST criteria.
    • Pathological Response (for neoadjuvant studies): Major Pathological Response (MPR) and Pathological Complete Response (pCR) [4].
    • Safety: Record incidence and grade of Adverse Events (AEs) based on CTCAE criteria [2].

EGFR Signaling and TKI Mechanism

The diagram below illustrates the core signaling pathway driven by mutant EGFR and the site of action for TKIs like this compound.

G EGFR_Mutant EGFR Exon 19 Del/Mutant Dimerization Receptor Dimerization & Auto-phosphorylation EGFR_Mutant->Dimerization ATP ATP Binding ATP->Dimerization Provides Energy Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) Dimerization->Downstream Outcomes Cell Proliferation Survival Inhibition of Apoptosis Downstream->Outcomes TKI TKI (e.g., this compound) Inhibition Competitive Inhibition TKI->Inhibition Inhibition->ATP  Blocks

References

Efficacy and Safety Comparison: Naquotinib vs. First-Generation EGFR-TKIs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key data for Naquotinib versus first-generation EGFR-TKIs (Gefitinib and Erlotinib) as first-line treatment for EGFR-mutated advanced NSCLC.

TKI (Trial Name) Generation PFS (Months) OS (Months) ORR (%) Key Safety Findings Development Status
This compound (SOLAR) [1] Third Worse than FGET (specific data not available) Not specified Not specified Higher incidence of grade 3-5 adverse events (AEs) Development discontinued (May 2017) [2] [3]
Gefitinib / Erlotinib [1] [4] [5] First ~9.7 - 13.1 (Real-world) [4]~10.4 - 13.0 (Clinical trial) [5] ~20.1 - 22.9 [5] ~52 - 56 [5] Known AE profile (e.g., rash, diarrhea); generally manageable [5] Approved and in clinical use
  • Efficacy Conclusion: In contrast to other third-generation TKIs which showed superior efficacy, the SOLAR trial reported that this compound demonstrated worse progression-free survival (PFS) compared to first-generation EGFR-TKIs [1].
  • Safety Conclusion: The trial also indicated that this compound had a higher incidence of severe (grade 3-5) adverse events [1].

Experimental Protocols from Key Trials

For researchers designing similar studies, here are the core methodologies from the relevant clinical trials cited.

SOLAR Trial (this compound) & Typical First-Line TKI Trial Design

While specific protocols for the SOLAR trial are not detailed in the search results, its design can be inferred from other similar Phase III trials comparing third-generation vs. first-generation TKIs [1].

  • Primary Endpoint: Progression-free Survival (PFS). Defined as the time from randomization to the first objective documentation of disease progression or death from any cause [1] [5].
  • Key Secondary Endpoints: Typically include Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), and Safety/Tolerability profile [1] [6].
  • Patient Population: Patients with previously untreated, histologically confirmed, locally advanced or metastatic (stage IIIB/IV) NSCLC harboring activating EGFR mutations (Exon 19 del or L858R) [6].
  • Treatment Arms: Patients are randomized to receive either the investigational drug (e.g., this compound) or a control arm of a first-generation TKI (Gefitinib or Erlotinib) until disease progression or unacceptable toxicity [6].
  • Assessment Method: Tumor response is evaluated according to RECIST version 1.1, with imaging conducted at baseline and repeated at regular intervals [5].
CTONG 0901 Trial (Erlotinib vs. Gefitinib)

This head-to-head Phase III trial provides a direct comparison protocol for first-generation TKIs [7] [5].

  • Primary Endpoint: PFS [7] [5].
  • Patient Population: Adults with stage IIIB/IV NSCLC harboring EGFR exon 19 or 21 mutations, with no prior exposure to EGFR inhibitors [5].
  • Treatment Schedule:
    • Erlotinib arm: 150 mg orally, once daily.
    • Gefitinib arm: 250 mg orally, once daily.
  • Dose Modification: Dose delays (up to 14 days) and reductions were permitted for grade ≥3 non-hematological toxicities until resolution to grade 1 or baseline [5].
  • Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. Survival curves were generated using the Kaplan-Meier method and compared with the log-rank test [5].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of EGFR-TKIs and the common resistance pathways relevant to this compound.

G EGFR_Ligand EGF / TGF-α Ligand EGFR EGFR Mutant Receptor (Exon 19 del, L858R) EGFR_Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) Dimerization->Downstream CellEffect Cell Survival Proliferation Inhibition of Apoptosis Downstream->CellEffect T790M_Resistance T790M Resistance Mutation TKI_1G 1st-Gen TKI (Gefitinib, Erlotinib) T790M_Resistance->TKI_1G Causes Resistance C797S_Resistance C797S Resistance Mutation TKI_3G 3rd-Gen TKI (this compound, Osimertinib) C797S_Resistance->TKI_3G Causes Resistance Bypass_Resistance Bypass Activation (MET, NRAS Amplification) Bypass_Resistance->TKI_3G Causes Resistance TKI_1G->EGFR Reversibly Binds TKI_3G->EGFR Irreversibly Binds TKI_3G->T790M_Resistance Overcomes

Key mechanistic insights from the search results:

  • First-Generation TKIs: These drugs (e.g., Gefitinib, Erlotinib) are reversible inhibitors that competitively bind to the ATP-binding site of the tyrosine kinase domain in activated EGFR mutants, blocking downstream survival signals [2] [3].
  • Third-Generation TKIs: this compound, like Osimertinib, is an irreversible inhibitor designed to covalently bind to the EGFR kinase domain. It potently inhibits classic EGFR activating mutations (e.g., exon 19 del, L858R) while also effectively targeting the T790M resistance mutation that arises after first-generation TKI treatment [2] [8].
  • Resistance to this compound: A key preclinical study identified that acquired resistance to this compound can occur through bypass activation pathways, specifically MET or NRAS amplification [8]. The study suggested that combining this compound with a MEK inhibitor could be a potential strategy to overcome NRAS-mediated resistance [8].

Interpretation and Context for Professionals

  • Status of this compound: The development of this compound was terminated in May 2017. The SOLAR trial results indicating inferior PFS and higher toxicity were likely the primary drivers for this decision [2] [1].
  • Contrast with Other 3rd-Gen TKIs: this compound's profile differs significantly from other successful third-generation TKIs. Meta-analyses confirm that other drugs in this class (e.g., Osimertinib, Aumolertinib, Furmonertinib) generally show superior PFS and CNS efficacy compared to first-generation TKIs, albeit with a different spectrum of adverse events [1].

References

×

Purity

≥98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

562.33798723 Da

Monoisotopic Mass

562.33798723 Da

Heavy Atom Count

41

Appearance

Crystalline solid

UNII

47DD4548PB

Wikipedia

Naquotinib

Dates

Last modified: 08-15-2023

Explore Compound Types